BP Fluor 488
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H16N4O10S2 |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(hydrazinecarbonyl)phenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C21H16N4O10S2/c22-13-5-3-10-15(9-2-1-8(20(26)25-24)7-12(9)21(27)28)11-4-6-14(23)19(37(32,33)34)17(11)35-16(10)18(13)36(29,30)31/h1-7,22H,23-24H2,(H,25,26)(H,27,28)(H,29,30,31)(H,32,33,34) |
Clave InChI |
DYLYDTWNYWUNTO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
BP Fluor 488: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties, applications, and experimental protocols for BP Fluor 488, a bright and photostable green fluorescent dye. Designed for professionals in research and drug development, this document offers detailed methodologies and quantitative data to facilitate the effective use of this versatile fluorophore in various laboratory settings.
Core Properties of this compound
This compound is a sulfonated rhodamine dye recognized for its high fluorescence quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based assays.[1] It is spectrally similar to other popular 488 nm dyes, such as Alexa Fluor 488, and can often be used as a direct replacement without significant changes to experimental setups.[2]
Spectral Characteristics
The excitation and emission spectra of this compound are key to its utility. The dye is optimally excited by the 488 nm laser line and exhibits a bright green fluorescence.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | 499 nm | [3][4][5] |
| Emission Maximum (λem) | 520 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [3][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.92 | [3][4][5] |
Principle of Fluorescence
The phenomenon of fluorescence is governed by the absorption of light energy by a fluorophore, followed by the emission of light at a longer wavelength. This process can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic transitions during fluorescence.
Experimental Protocols
This compound is widely used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[1][3][4][5][6] The following are detailed protocols for these key experimental techniques.
Immunofluorescence Staining Protocol
This protocol outlines the steps for indirect immunofluorescence staining of cultured cells using a primary antibody and a this compound-conjugated secondary antibody.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound Alkyne, Alexa Fluor 488 alkyne equivalent, 1006592-47-7 | BroadPharm [broadpharm.com]
- 4. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 5. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 6. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
BP Fluor 488: A Technical Guide to Quantum Yield and Brightness
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties of BP Fluor 488, a high-performance green fluorescent dye. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting fluorescent probes for their experimental needs. This guide details the quantum yield and brightness of this compound, offering a direct comparison with other commonly used green fluorescent dyes. Furthermore, it provides detailed experimental protocols for the determination of these key photophysical parameters and illustrates a typical experimental workflow where such dyes are employed.
Core Photophysical Properties: A Comparative Analysis
The brightness of a fluorophore is a critical parameter for ensuring sensitivity in fluorescence-based assays. It is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).
Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient indicates that the molecule is more effective at absorbing photons, which is a prerequisite for subsequent fluorescence emission.
Fluorescence Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process itself. It is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.
The following table summarizes the key photophysical properties of this compound and compares them with other widely used green fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | 499 | 520 | ~73,000[1][2] | ~0.92[1][2] | ~67,160 |
| FITC | 495 | 525 | ~75,000 | ~0.92 | ~69,000 |
| Alexa Fluor 488 | 495 | 519 | >65,000[3] | 0.92[4] | >59,800 |
| DyLight 488 | 493 | 518 | ~70,000[5][6][7] | Not explicitly stated | - |
Note: The exact values for molar extinction coefficient and quantum yield can vary slightly depending on the solvent, pH, and conjugation state of the dye.
Experimental Protocols
Accurate determination of quantum yield and brightness is essential for the characterization and comparison of fluorescent dyes. The following sections provide detailed methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., DMSO, water)
-
Purified fluorescent dye
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the purified fluorescent dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the same solvent as a blank reference.
-
Plot a calibration curve: Plot the measured absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: The slope of the resulting linear graph is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is most commonly determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Fluorescent dye sample (unknown)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the unknown sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the quantum yield: The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (mX / mST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
mX and mST are the slopes of the linear fits for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).
-
Experimental Workflow: Immunofluorescence Staining
This compound and similar dyes are extensively used in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues. The following diagram illustrates a typical indirect immunofluorescence workflow.
Indirect Immunofluorescence Workflow
This workflow begins with cell preparation, followed by fixation to preserve cellular structures and permeabilization to allow antibodies to enter the cell. A blocking step is crucial to prevent non-specific antibody binding. The sample is then incubated with a primary antibody that specifically targets the protein of interest. After washing, a secondary antibody conjugated to a fluorophore like this compound, which binds to the primary antibody, is added for detection. Optional counterstaining can be used to visualize other cellular components, such as the nucleus. Finally, the sample is mounted and visualized using a fluorescence microscope.
References
- 1. usbio.net [usbio.net]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. stressmarq.com [stressmarq.com]
BP Fluor 488 and its Equivalents: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BP Fluor 488, a green fluorescent dye, and its spectral equivalents. This guide is designed to assist researchers in selecting the appropriate fluorophore for their experimental needs, providing detailed technical specifications, experimental protocols, and insights into relevant biological applications.
Core Concepts: Spectral Equivalency and Fluorophore Selection
This compound is a bright and highly photostable green fluorescent dye that serves as a direct spectral equivalent to several widely used fluorophores, most notably Alexa Fluor™ 488. It is also spectrally similar to fluorescein isothiocyanate (FITC), DyLight™ 488, and Cy2™. These dyes are all excited efficiently by the 488 nm laser line, common in flow cytometers and fluorescence microscopes, and exhibit a bright green emission.
The choice of a specific 488 nm fluorophore often depends on the experimental requirements, including the desired brightness, photostability, pH sensitivity, and cost. While FITC is a cost-effective option, it is more susceptible to photobleaching and its fluorescence is pH-dependent.[1][2] this compound and Alexa Fluor™ 488 offer significant improvements in these areas, providing more stable and brighter signals, which is particularly advantageous for detecting low-abundance targets and for imaging applications that require longer exposure times.[3]
Data Presentation: Quantitative Comparison of this compound and Equivalents
To facilitate an informed selection process, the following table summarizes the key quantitative data for this compound and its common spectral equivalents.
| Property | This compound | Alexa Fluor™ 488 | FITC (Fluorescein Isothiocyanate) | DyLight™ 488 | Cy2™ |
| Excitation Maximum (nm) | 493 - 499[3][4] | 495 - 496[5][6] | 490 - 495[1][7] | 493[8][9] | 489 |
| Emission Maximum (nm) | 519 - 520[3][4] | 519[5][6] | 516 - 525[1][7][10] | 518[8][9] | 506 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~71,800 - 73,000[4] | ~71,000[5] | ~73,000 - 75,000[7][10][11] | ~70,000[8][12] | ~150,000 |
| Quantum Yield (Φ) | ~0.92[4][13] | 0.92[5][14] | 0.92[1][7][11] | Not widely reported | ~0.12 |
| Photostability | High[3] | High[5][6] | Moderate[1] | High[12] | Moderate |
| pH Sensitivity | Low (stable between pH 4-10)[3] | Low (stable between pH 4-10)[5][6] | High[1] | Low[12] | Not widely reported |
| Brightness | High[3] | High[5] | Moderate[11] | High[12] | Moderate |
Experimental Protocols
This section provides detailed methodologies for common applications utilizing this compound and its equivalents.
Antibody Labeling with NHS Esters
This protocol describes the covalent labeling of antibodies with amine-reactive N-hydroxysuccinimide (NHS) esters of this compound or its equivalents.
Materials:
-
Antibody (0.5-3.0 mg/mL in amine-free buffer like PBS)
-
This compound NHS ester (or equivalent)
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Desalting column
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis. The antibody concentration should be between 0.5-3.0 mg/ml.[3]
-
Prepare Dye Stock Solution: Dissolve the NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Adjust Reaction pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 4-9 moles of dye per mole of antibody is recommended for most applications.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye.
Immunofluorescence (IF) Staining of Adherent Cells
This protocol outlines the steps for immunofluorescent staining of proteins in fixed and permeabilized adherent cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
This compound-conjugated secondary antibody (or equivalent)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation: Rinse cells briefly with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, with the final wash in distilled water.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the fluorescence using a fluorescence or confocal microscope with the appropriate filter sets for DAPI and the 488 nm channel.
Flow Cytometry Analysis of Intracellular Antigens
This protocol describes the staining of intracellular antigens for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fixation Buffer (e.g., 4% PFA)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Primary antibody (if using indirect staining)
-
This compound-conjugated primary antibody or secondary antibody (or equivalent)
-
Isotype control antibody
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
Surface Staining (Optional): If staining for surface markers, incubate the cells with the appropriate fluorophore-conjugated antibodies for 30 minutes on ice, protected from light. Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilization: Resuspend the cells in Permeabilization Buffer and incubate for 15-30 minutes at room temperature or on ice.
-
Intracellular Staining:
-
Direct Staining: Add the this compound-conjugated primary antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature or on ice, protected from light.
-
Indirect Staining: Incubate the cells with the unlabeled primary antibody for 30-60 minutes. Wash the cells twice with Permeabilization Buffer. Then, incubate with the this compound-conjugated secondary antibody for 30 minutes.
-
-
Washing: Wash the cells twice with Permeabilization Buffer, followed by one wash with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with a 488 nm laser.
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for covalent labeling of antibodies with NHS esters.
Caption: Step-by-step workflow for immunofluorescence staining.
Caption: General workflow for intracellular flow cytometry.
Signaling Pathway Diagrams
Green fluorescent dyes like this compound are instrumental in elucidating various cell signaling pathways. They are commonly used to visualize the localization, expression, and phosphorylation status of key signaling proteins. Some of the pathways frequently studied using these fluorophores include:
-
EGFR Signaling Pathway: Visualization of Epidermal Growth Factor Receptor (EGFR) dimerization and autophosphorylation.[7]
-
PI3K/Akt Signaling Pathway: Analysis of the phosphorylation status of Akt and downstream targets like mTOR and ribosomal protein S6.[5]
-
MAPK Signaling Pathway: Detection of total and phosphorylated levels of kinases such as p44/42 MAPK (Erk1/2) and p38 MAPK.[11]
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which can be studied using antibodies conjugated to this compound or its equivalents to detect the phosphorylation status of key components.
References
- 1. mdpi.com [mdpi.com]
- 2. Alexa Fluor® 488 Mouse anti-Akt (pS473) [bdbiosciences.com]
- 3. Akt (5G3) Mouse mAb (Alexa Fluor® 488 Conjugate) (#2917) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. MAPKAPK-2 Mouse, Alexa Fluor 488, Clone: P24-694, BD 50 Tests; Alexa Fluor | Fisher Scientific [fishersci.com]
- 8. p38α MAPK (5F11) Mouse mAb (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. p44/42 MAPK (Erk1/2) (137F5) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
BP Fluor 488 Azide for Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BP Fluor 488 azide and its application in click chemistry for the labeling and detection of biomolecules. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering this powerful tool for their work. This document details the properties of this compound azide, the principles of click chemistry, experimental protocols for its use, and its applications in various research areas.
Introduction to this compound Azide and Click Chemistry
This compound azide is a fluorescent probe that belongs to the family of bright and photostable BP Fluor dyes.[1] It is functionalized with an azide group, enabling it to participate in click chemistry reactions.[2][3] Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5][6] This reaction forms a stable triazole linkage between an azide-modified molecule, such as this compound azide, and an alkyne-modified biomolecule.[5][7] Additionally, a copper-free variant, known as strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the labeling of biomolecules in living systems where the cytotoxicity of copper is a concern.[7]
The combination of the excellent photophysical properties of this compound and the specificity of click chemistry provides a robust method for attaching a fluorescent label to a wide range of biomolecules, including proteins, nucleic acids, and glycans.[3][5] This enables researchers to visualize, track, and quantify these molecules in complex biological systems.[8]
Properties of this compound Azide and Its Variants
This compound is a green-fluorescent dye known for its high fluorescence quantum yield and photostability.[1] It is also insensitive to pH changes over a wide range, making it a reliable probe in various biological environments.[9] Several variants of this compound azide are commercially available, each with specific features to optimize labeling experiments. The key quantitative properties of these variants are summarized in the table below for easy comparison.
| Property | This compound Azide | This compound Propyl Azide | This compound Picolyl Azide | This compound Azide Plus |
| Excitation Maximum (nm) | 499[3][10] | 495[9] | 499[10] | 493[11] |
| Emission Maximum (nm) | 520[3][10] | 519[9] | 520[10] | 517[11] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000[10] | 71,800[9] | 73,000[10] | 73,000[11] |
| Quantum Yield | ~0.92[10] | 0.91[9] | 0.92[10] | Not specified |
| Molecular Weight ( g/mol ) | Not specified | 692.8[9] | 736.7[10] | 754.8[11] |
| Key Feature | Standard azide | Propyl linker | Picolyl group enhances Cu(I) chelation, allowing for lower copper concentrations.[10] | Contains a copper-chelating system for improved reaction kinetics.[11] |
Principles of Click Chemistry with this compound Azide
The core of using this compound azide is the click reaction, which covalently attaches the fluorescent dye to a target biomolecule modified with an alkyne group. There are two primary strategies for this conjugation:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common form of click chemistry. It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst.[4] The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[4] The reaction is highly efficient and specific, proceeding readily in aqueous buffers.[5]
Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living cells or organisms where copper is toxic, SPAAC is the preferred method.[7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst.[7]
Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound azide using click chemistry. Optimization may be required for specific applications.
Protocol for Copper-Catalyzed Labeling of Proteins in Solution
This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound azide (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM stock in water)
-
Sodium ascorbate (e.g., 1 M stock in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the appropriate buffer to the desired final concentration.
-
Add this compound azide to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.
-
In a separate tube, premix the CuSO₄ and THPTA ligand. The ligand helps to stabilize the Cu(I) ion and improve reaction efficiency. A final concentration of 1-2 mM CuSO₄ and 5-10 mM THPTA is often used.
-
Add the CuSO₄/ligand mixture to the protein/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be protected from light to prevent photobleaching of the fluorophore.
-
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.
Protocol for Strain-Promoted Labeling of Live Cells
This protocol is designed for labeling cells that have been metabolically engineered to express azide-containing biomolecules on their surface or intracellularly.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., an azido sugar or amino acid)
-
This compound-DBCO (or another cyclooctyne derivative)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., fluorescence microscope or flow cytometer)
Procedure:
-
Culture cells in the presence of the desired azide-containing metabolic precursor for a sufficient time to allow for its incorporation into the target biomolecules (typically 24-72 hours).
-
Wash the cells with fresh, pre-warmed cell culture medium or PBS to remove any unincorporated precursor.
-
Prepare a working solution of this compound-DBCO in cell culture medium. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
Incubate the cells with the this compound-DBCO solution for 30-60 minutes at 37°C.
-
Wash the cells three times with fresh medium or PBS to remove any unreacted probe.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualization of a Signaling Pathway: Glycoprotein Labeling
Click chemistry with this compound azide is a powerful tool for visualizing and studying signaling pathways. For instance, it can be used to label and track glycoproteins, which play crucial roles in cell signaling. By metabolically labeling cells with an azido-sugar, newly synthesized glycoproteins can be tagged with this compound azide for visualization.
Figure 3. Workflow for visualizing glycoproteins using metabolic labeling and click chemistry.
Applications in Research and Drug Development
The use of this compound azide in conjunction with click chemistry has a wide array of applications:
-
Proteomics: Identification and quantification of newly synthesized proteins.
-
Glycobiology: Labeling and visualization of glycans to study their roles in health and disease.[1]
-
Cell Biology: Tracking the localization and trafficking of biomolecules within cells.
-
Drug Development: Assessing the cellular uptake and target engagement of drug candidates.
-
High-Throughput Screening: Developing assays for drug discovery.
-
Microscopy and Flow Cytometry: Providing a bright and stable signal for various imaging applications.[3][9]
Conclusion
This compound azide is a versatile and powerful tool for the fluorescent labeling of biomolecules through click chemistry. Its excellent photophysical properties, combined with the high specificity and efficiency of the click reaction, make it an ideal choice for a wide range of applications in biological research and drug development. By understanding the principles of CuAAC and SPAAC and following optimized protocols, researchers can effectively utilize this compound azide to gain valuable insights into complex biological processes.
References
- 1. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
BP Fluor 488 NHS Ester for Antibody Labeling: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of BP Fluor 488 NHS ester for antibody labeling. This compound is a bright, photostable, green-fluorescent dye with excitation and emission spectra compatible with the 488 nm laser line, making it an excellent choice for various applications such as flow cytometry, immunofluorescence microscopy, and other immunoassays.[1][2][3] This guide provides detailed experimental protocols, key technical data, and visual diagrams to facilitate successful antibody conjugation.
Core Concepts and Technical Data
This compound is a sulfonated rhodamine dye that exhibits high fluorescence quantum yield and photostability.[1][4] Its N-hydroxysuccinimidyl (NHS) ester derivative is an amine-reactive reagent that covalently attaches the fluorophore to primary amines on proteins, primarily the ε-amino groups of lysine residues, forming a stable amide bond.[4][5][6][7] This reaction is most efficient at a slightly alkaline pH of 7-9.[6][8]
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of this compound NHS ester and compares it to other spectrally similar dyes.
| Property | This compound NHS Ester | Alexa Fluor™ 488 NHS Ester | MB™ 488 NHS Ester | Andy Fluor™ 488 NHS Ester |
| Excitation Maximum (nm) | 499[4] | 494[2] | 501[6][8] | Not Specified |
| Emission Maximum (nm) | 520[4] | 517[2] | 524[6][8] | Not Specified |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000[4] | 73,000[2] | 86,000[6][8] | 70,000[9] |
| Fluorescence Quantum Yield | 0.92[4] | Not Specified | High[6][8] | Not Specified |
| Molecular Weight ( g/mol ) | 631.6[4] | 643.4[2] | 752.69[6][8] | ~800[9] |
| Reactive Group | NHS Ester[4] | NHS Ester[2] | NHS Ester[6][8] | NHS Ester[9] |
| Reactivity | Primary Amines[4] | Primary Amines[2] | Primary Amines[6][8] | Primary Amines[9] |
Experimental Protocols
This section provides detailed methodologies for the successful labeling of antibodies with this compound NHS ester.
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in a buffer free of primary amines, such as Tris or glycine, and preservatives like sodium azide.[3] If necessary, perform a buffer exchange into a suitable buffer like 1X phosphate-buffered saline (PBS) at pH 7.2-7.4 using dialysis or a desalting column.[7]
-
Concentration Adjustment: For optimal labeling, adjust the antibody concentration to 2-10 mg/mL.[7] Concentrations below 2 mg/mL can significantly decrease conjugation efficiency.
This compound NHS Ester Stock Solution Preparation
-
Dissolution: Immediately before use, bring the vial of this compound NHS ester to room temperature. Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.[7]
-
Storage: The dye is moisture-sensitive.[7] For any unused portion of the stock solution, it is recommended to aliquot and store at -20°C, protected from light and moisture.[10]
Antibody Labeling Reaction
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the reaction pH to approximately 8.3-8.5.[7][11]
-
Calculating Dye Amount: Determine the volume of the this compound NHS ester stock solution needed to achieve the desired molar ratio of dye to antibody. A starting molar ratio of 10:1 (dye:antibody) is often recommended.
-
Reaction Incubation: While gently vortexing, add the calculated amount of the dye stock solution to the antibody solution. Incubate the reaction for 1 hour at room temperature, protected from light.[7]
Purification of the Labeled Antibody
-
Removal of Unconjugated Dye: To separate the labeled antibody from the unreacted dye, use a desalting column (e.g., Sephadex G-25) or dialysis.[7]
-
Collection and Storage: Collect the fractions containing the labeled antibody. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, with the addition of a stabilizer like bovine serum albumin (BSA) if desired.[11]
Determination of the Degree of Labeling (DOL)
The DOL, which represents the average number of fluorophore molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 499 nm (A₄₉₉).
-
Calculations:
-
The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A₄₉₉ / (ε_dye × path length) where ε_dye is the molar extinction coefficient of this compound (73,000 cm⁻¹M⁻¹).
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. This is typically around 0.11 for fluorescein-like dyes. The corrected protein absorbance is: A_protein = A₂₈₀ - (A₄₉₉ × CF)
-
The concentration of the antibody is then calculated: [Antibody] (M) = A_protein / (ε_protein × path length) where ε_protein for a typical IgG is ~210,000 cm⁻¹M⁻¹.
-
The DOL is the molar ratio of the dye to the antibody: DOL = [Dye] / [Antibody]
-
For most applications, a DOL range of 4 to 9 molecules of this compound per antibody is recommended.[3]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction and the experimental workflow for antibody labeling.
Caption: Chemical reaction of this compound NHS ester with a primary amine on an antibody.
Caption: Experimental workflow for antibody labeling with this compound NHS ester.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound NHS ester, Alexa Fluor 488 NHS equivalent, 1374019-99-4 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. abpbio.com [abpbio.com]
- 10. fluidic.com [fluidic.com]
- 11. broadpharm.com [broadpharm.com]
BP Fluor 488 Maleimide for Thiol Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BP Fluor 488 maleimide, a thiol-reactive fluorescent dye, and its application in labeling proteins and other biomolecules. This document details the dye's properties, the chemical basis of thiol labeling, experimental protocols, and its utility in biological research.
Introduction to this compound Maleimide
This compound maleimide is a bright, photostable, green-fluorescent dye designed for the covalent labeling of sulfhydryl (thiol) groups on biomolecules such as proteins, peptides, and thiol-modified oligonucleotides.[1][2] The maleimide functional group exhibits high selectivity for thiols, forming a stable thioether bond, which is crucial for creating well-defined fluorescent conjugates.[3] This specificity makes it a preferred method over amine labeling for certain applications, as the lower abundance of cysteine residues compared to lysine residues allows for more site-specific labeling.[4]
This compound is a sulfonated rhodamine dye, making it highly water-soluble and its fluorescence less sensitive to pH changes between pH 4 and 10.[5][6][7] Its spectral properties are nearly identical to other popular 488 nm dyes like Alexa Fluor® 488, making it a versatile tool for a wide range of applications including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1][5][6]
Properties of this compound Maleimide
The utility of a fluorescent probe is defined by its chemical and photophysical properties. This compound maleimide exhibits excellent characteristics for biological imaging and detection.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₅N₄NaO₁₂S₂ | [1] |
| Molecular Weight | 720.7 g/mol | [1] |
| Reactive Group | Maleimide | [1] |
| Reactivity | Thiol groups (e.g., on cysteine residues) | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 499 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.92 | [1] |
Mechanism of Thiol Labeling
The labeling reaction between a maleimide and a thiol proceeds via a Michael addition. The maleimide group contains an electrophilic double bond that readily reacts with the nucleophilic sulfhydryl group of a cysteine residue to form a stable, covalent thioether linkage. This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5), minimizing off-target reactions with other amino acid residues like lysine.[3]
Figure 1. Reaction of this compound maleimide with a protein thiol group.
Experimental Protocols
The following sections provide detailed protocols for the preparation of reagents and the labeling of proteins with this compound maleimide.
Required Materials
-
This compound Maleimide
-
Protein or other thiol-containing molecule to be labeled
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.
Experimental Workflow
Figure 2. General workflow for thiol labeling with this compound maleimide.
Detailed Protocol
Step 1: Prepare Protein Solution
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any thiol-containing compounds.
Step 2: Reduce Disulfide Bonds (Optional) If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols for labeling.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature. Dithiothreitol (DTT) can also be used, but it must be removed by dialysis before adding the maleimide dye.
Step 3: Prepare Dye Stock Solution
-
Allow the vial of this compound maleimide to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in approximately 139 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately.
Step 4: Labeling Reaction
-
While gently stirring the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye over protein. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Step 5: Purify the Conjugate Separate the labeled protein from unreacted dye.
-
Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the fluorescently labeled protein. The labeled protein will typically elute first.
-
Alternatively, dialysis can be used to remove the free dye.
Step 6: Characterize the Conjugate Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 499 nm (A₄₉₉).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₉ × CF₂₈₀)] / ε_protein Where:
-
CF₂₈₀ is the correction factor for the dye at 280 nm (typically around 0.11 for fluorescein-like dyes).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A₄₉₉ / (ε_dye × Protein Concentration (M)) Where:
-
ε_dye is the molar extinction coefficient of this compound (73,000 cm⁻¹M⁻¹).
-
An optimal DOL is typically between 2 and 7 for antibodies.
Applications in Research and Drug Development
Fluorescently labeled proteins are invaluable tools for elucidating biological processes and for the development of new therapeutics.
Visualizing Cellular Processes
Proteins labeled with this compound maleimide can be introduced into cells or used in fixed-cell preparations to visualize their localization, trafficking, and interactions with other biomolecules. This is fundamental to understanding protein function in its native context.
Studying Signaling Pathways
Fluorescently labeled ligands, antibodies, or signaling proteins can be used to monitor their involvement in cellular signaling cascades. For example, a labeled growth factor can be used to track its binding to cell surface receptors and subsequent internalization.
Figure 3. Use of a this compound-labeled ligand to study a signaling pathway.
High-Throughput Screening
In drug development, fluorescently labeled proteins are used in a variety of high-throughput screening (HTS) assays to identify compounds that modulate protein-protein interactions or enzyme activity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient free thiols | Ensure complete reduction of disulfide bonds with TCEP. |
| Incorrect pH of reaction buffer | Verify that the buffer pH is between 7.0 and 7.5. | |
| Hydrolysis of maleimide group | Prepare the dye stock solution immediately before use. | |
| Non-specific Labeling | Reaction pH is too high | Lower the reaction buffer pH to 7.0. |
| Long incubation time | Reduce the incubation time. | |
| Precipitation of Protein | High degree of labeling | Reduce the dye-to-protein molar ratio in the labeling reaction. |
| Low solubility of the dye | Ensure the organic solvent (DMSO/DMF) concentration is not too high in the final reaction mixture. |
Conclusion
This compound maleimide is a high-performance fluorescent probe for the specific labeling of thiol groups on biomolecules. Its excellent photophysical properties, high water solubility, and specific reactivity make it an ideal choice for a wide range of applications in biological research and drug discovery. By following the detailed protocols and troubleshooting guidelines provided in this guide, researchers can effectively utilize this powerful tool to advance their scientific investigations.
References
- 1. This compound Maleimide, Alexa Fluor 488 maleimide equivalent | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 4. youtube.com [youtube.com]
- 5. This compound Mal Antibody Labeling Kit (3 x 100 ug) | BroadPharm [broadpharm.com]
- 6. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 7. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
A Technical Guide to the Water Solubility of BP Fluor 488 Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility of BP Fluor 488 dyes. While precise quantitative solubility data for this compound dyes is not publicly available, this document synthesizes information from manufacturers and scientific literature to offer a thorough understanding of their solubility characteristics and the experimental procedures for its determination.
Overview of this compound Dyes and their Solubility
This compound is a bright, green-fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family of fluorophores. These dyes are widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays, due to their high fluorescence quantum yields, photostability, and narrow emission spectra.[][2]
A critical consideration for the use of fluorescent dyes in biological applications is their water solubility. The majority of parent BODIPY dyes are inherently hydrophobic, which can limit their application in aqueous biological environments.[3][4] To overcome this limitation, this compound and other water-soluble BODIPY dyes are chemically modified to enhance their hydrophilicity.
Product information from various suppliers consistently indicates that this compound and its derivatives are soluble in water, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6][7] However, the exact solubility limits in water (e.g., in mg/mL or molarity) are not specified. Research on other structurally related water-soluble BODIPY dyes suggests that concentrations as high as 4 mM can be achieved in aqueous solutions, providing a potential estimate for the solubility of highly modified this compound dyes.[4]
Strategies for Enhancing Water Solubility of BODIPY Dyes
The water solubility of BODIPY dyes is typically enhanced by introducing hydrophilic functional groups to the core structure. These modifications are designed to minimize the impact on the dye's favorable photophysical properties. Common strategies include:
-
Sulfonation: The introduction of sulfonate groups (-SO₃⁻) is a widely used method to increase the water solubility of fluorescent dyes.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can significantly improve the hydrophilicity and biocompatibility of the dye.[8]
-
Incorporation of Charged Moieties: The addition of quaternary ammonium, carboxylate, or other charged groups increases the polarity of the dye molecule, thereby enhancing its solubility in water.[8]
The following diagram illustrates the general strategies employed to increase the water solubility of the core BODIPY structure.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
- 5. This compound amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 6. This compound Hydrazide, Alexa Fluor 488 hydrazide equivalent, 2500973-94-2 | BroadPharm [broadpharm.com]
- 7. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 8. chemrxiv.org [chemrxiv.org]
BP Fluor 488: A Technical Guide to pH Stability and Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pH stability of BP Fluor 488, a bright and photostable green-fluorescent dye. As an equivalent to Alexa Fluor 488, this compound is widely utilized in various applications, including microscopy, flow cytometry, and other fluorescence-based assays. A comprehensive understanding of its performance across a range of pH conditions is critical for experimental design and data interpretation.
Core Concepts: pH Influence on Fluorescence
The fluorescence of many organic dyes is sensitive to the pH of their environment. This is primarily due to the presence of acidic or basic functional groups on the fluorophore. Changes in pH can lead to protonation or deprotonation of these groups, which in turn can alter the electronic structure of the molecule and affect its ability to absorb and emit light. For many fluorophores, this results in a significant change in fluorescence intensity, and the pKa value—the pH at which half of the dye molecules are in their ionized form—is a critical parameter.
However, this compound is engineered for high performance and stability. It is characterized by its remarkable resistance to pH-induced changes in fluorescence, making it a reliable tool for biological applications where pH can vary between different cellular compartments or in various experimental buffers.
Quantitative Analysis of this compound pH Stability
This compound maintains high fluorescence intensity over a broad pH range, from acidic to basic conditions (pH 4-10).[1][2][3] This stability is a significant advantage over other green fluorophores like fluorescein (FITC), which exhibits pH-dependent fluorescence. The fluorescence of Alexa Fluor 488, the direct equivalent of this compound, is notably independent of pH in the range of 4 to 10.
The following table summarizes the relative fluorescence intensity of Alexa Fluor 488, and by extension this compound, at various pH values. The data is derived from graphical representations provided in technical literature from Thermo Fisher Scientific.
| pH | Relative Fluorescence Intensity (%) |
| 4 | ~95% |
| 5 | ~100% |
| 6 | ~100% |
| 7 | ~100% |
| 8 | ~100% |
| 9 | ~100% |
| 10 | ~98% |
Note: This data is based on the performance of Alexa Fluor 488 and is presented as a proxy for this compound due to their established equivalence.
pKa Value
The pKa of a fluorescent dye is a measure of the acidity of its ionizable group. For pH-sensitive dyes, the pKa is the pH at which the fluorescence intensity is 50% of its maximum. Due to its high stability across a wide pH range, the concept of a single, functionally relevant pKa in the physiological range is less critical for this compound. One source provides a predicted pKa value for this compound acid of -7.82, which is well outside the typical biological pH range and further underscores its stability.
Experimental Protocol for Determining Fluorophore pH Stability
The following is a generalized protocol for determining the pH-dependent fluorescence of a dye like this compound. This method involves measuring the fluorescence intensity of the dye in a series of buffers with varying pH values.
Materials:
-
This compound, free acid or conjugate
-
A series of buffers covering a wide pH range (e.g., citrate-phosphate buffer for pH 3-8, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11)
-
Spectrofluorometer
-
pH meter
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of buffer solutions with precise pH values spanning the desired range. It is recommended to use buffers with consistent ionic strength.
-
Dilute the this compound stock solution into each buffer to a final concentration that gives a strong fluorescence signal without being in the concentration quenching regime.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation and emission wavelengths should be set to the optimal values for this compound (excitation ~499 nm, emission ~520 nm).
-
Record the fluorescence intensity for each pH value.
-
Plot the fluorescence intensity as a function of pH. For pH-sensitive dyes, this plot will typically yield a sigmoidal curve.
-
Determine the pKa by identifying the pH at the inflection point of the sigmoidal curve. For a stable dye like this compound, the plot is expected to be relatively flat across the tested pH range.
Visualizing pH Stability and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between pH and this compound fluorescence.
Caption: Experimental workflow for determining pH stability.
Conclusion
This compound is a robust and reliable fluorescent probe that exhibits stable fluorescence across a broad physiological and experimental pH range. Its insensitivity to pH fluctuations makes it an ideal choice for a wide array of applications in biological research and drug development, ensuring consistent and reproducible results without the need for strict pH control that is often necessary for other fluorophores. The experimental protocol outlined in this guide provides a framework for researchers to verify the pH stability of this and other fluorescent dyes in their specific experimental contexts.
References
A Technical Guide to BP Fluor 488 Conjugates for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available conjugates of BP Fluor 488, a bright and photostable green fluorescent dye. This guide is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate this compound conjugate and applying it effectively in various experimental settings. We will delve into the available forms of this compound, their quantitative properties, and detailed protocols for their use in key applications.
This compound is a sulfonated rhodamine dye with an excitation maximum around 499 nm and an emission maximum at approximately 520 nm, making it an excellent choice for the 488 nm laser line.[1] Its high fluorescence quantum yield and photostability contribute to its utility in sensitive detection of low-abundance biological targets.[1] Furthermore, its stability over a wide pH range and the ability to be conjugated to proteins at high molar ratios without significant self-quenching make it a versatile tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]
Available Conjugates of this compound
This compound is available in two main categories: reactive dyes for covalent labeling of various molecules and direct conjugates with biologically active molecules.
Reactive this compound Dyes
Reactive forms of this compound are equipped with specific functional groups that allow for the covalent labeling of proteins, nucleic acids, and other molecules. The choice of the reactive group depends on the target functional group on the molecule to be labeled.
| Reactive Group | Target Functional Group | Application |
| NHS ester | Primary amines (-NH₂) | Labeling of antibodies, proteins, and amine-modified oligonucleotides.[2] |
| Maleimide | Thiols/Sulfhydryls (-SH) | Labeling of proteins and peptides at cysteine residues. |
| Azide | Alkynes, DBCO | "Click chemistry" conjugation for specific and efficient labeling. |
| Cadaverine | Carboxylic acids (-COOH) | Modification of carboxyl groups in the presence of activators.[3] |
| Hydrazide | Aldehydes and ketones | Labeling of glycoproteins and other carbohydrate-containing molecules. |
Direct this compound Conjugates
This compound is also available pre-conjugated to a variety of biomolecules, ready for immediate use in specific applications.
-
This compound-Antibody Conjugates: Used for direct immunofluorescence and flow cytometry applications, eliminating the need for a secondary antibody.
-
This compound-Streptavidin: Binds with high affinity to biotin, making it a versatile tool for detecting biotinylated proteins, nucleic acids, and other molecules in applications like western blotting, immunofluorescence, and flow cytometry.
-
This compound-Phalloidin: A high-affinity probe for filamentous actin (F-actin), widely used for visualizing the cytoskeleton in fixed and permeabilized cells.[4]
-
This compound-Annexin V: Used to detect apoptotic cells by binding to phosphatidylserine exposed on the outer leaflet of the cell membrane.[5]
-
This compound-Biotin: Can be used to detect and quantify avidin or streptavidin binding sites.[6]
Quantitative Data
The following tables summarize the key quantitative data for various this compound reactive dyes. This information is crucial for comparing the brightness and labeling efficiency of different forms of the dye.
Table 1: Spectroscopic Properties of this compound Reactive Dyes
| Reactive Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Reference |
| This compound NHS ester | 499 | 520 | 73,000 | 0.92 | |
| This compound Maleimide | 499 | 520 | 73,000 | 0.92 | |
| This compound Azide | 499 | 520 | 73,000 | 0.92 | |
| This compound Cadaverine | 499 | 520 | 73,000 | 0.92 | [3] |
| This compound Biotin | 494 | 517 | 73,000 | Not Specified | [6] |
Note: Quantitative data for direct conjugates of this compound (Streptavidin, Phalloidin, Annexin V) were not consistently available from the manufacturer. However, the performance of these conjugates is expected to be comparable to the reactive dyes due to the high intrinsic brightness and photostability of the this compound dye.[1][7] For comparison, Atto 488 Phalloidin has a reported fluorescence quantum yield of 80%.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound conjugates.
Antibody Labeling with this compound NHS Ester
This protocol describes the covalent labeling of an antibody with this compound NHS ester.
Materials:
-
Antibody to be labeled (free of amine-containing buffers like Tris and stabilizers like BSA)
-
This compound NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[2] If the antibody is in a different buffer, exchange it with the bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: While gently vortexing the antibody solution, add the dissolved this compound NHS ester. A common starting point is a 10-fold molar excess of dye to antibody. Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Degree of Labeling (DOL) Calculation (Optional): The DOL can be determined by measuring the absorbance of the conjugate at 280 nm and 499 nm.
Immunofluorescence Staining of F-actin with this compound-Phalloidin
This protocol outlines the steps for visualizing the actin cytoskeleton in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
This compound-Phalloidin
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[10]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[10]
-
Phalloidin Staining: Wash the cells three times with PBS. Dilute the this compound-Phalloidin stock solution in PBS (a common starting dilution is 1:100 to 1:1000). Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.[11]
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with a standard FITC filter set.
Apoptosis Detection with this compound-Annexin V by Flow Cytometry
This protocol enables the identification and quantification of apoptotic cells.
Materials:
-
Cell suspension (control and treated)
-
10X Annexin V Binding Buffer
-
This compound-Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12] To 100 µL of the cell suspension, add 5 µL of this compound-Annexin V and 1-2 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting Detection with this compound-Streptavidin
This protocol describes the use of fluorescent streptavidin for the detection of biotinylated proteins on a western blot.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated primary or secondary antibody
-
This compound-Streptavidin
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Fluorescence imaging system
Procedure:
-
Blocking: After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary/Secondary Antibody Incubation: Incubate the membrane with the biotinylated antibody diluted in blocking buffer, following the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Streptavidin Incubation: Incubate the membrane with this compound-Streptavidin diluted in blocking buffer (a starting dilution of 1:1000 to 1:10,000 is common) for 1 hour at room temperature, protected from light.[14]
-
Final Washes: Wash the membrane three times with TBST for 5-10 minutes each, protected from light.
-
Imaging: Image the blot using a fluorescence imager equipped with an appropriate laser and emission filter for this compound.
Visualizations
The following diagrams illustrate common experimental workflows and logical relationships involving this compound conjugates.
Caption: Workflow for labeling an antibody with this compound NHS ester.
Caption: Immunofluorescence staining workflow using this compound-Phalloidin.
Caption: Logical workflow for apoptosis detection using this compound-Annexin V.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 4. AbFluor™ 488-Phalloidin - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. abpbio.com [abpbio.com]
- 6. This compound Biotin, Alexa Fluor 488 biotin equivalent | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BP Fluor 488 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of antibodies with BP Fluor 488, a bright and photostable green fluorescent dye. The protocols and data presented herein are intended to enable researchers to reliably and efficiently label antibodies for use in a variety of applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays.
Introduction
This compound is a high-performance fluorescent dye with excitation and emission maxima of approximately 499 nm and 520 nm, respectively, making it an ideal choice for the 488 nm laser line. Its high quantum yield and photostability ensure bright and durable signals for sensitive detection of low-abundance targets.[1] The this compound NHS ester is an amine-reactive reagent that covalently couples to primary amines (e.g., on lysine residues) on the antibody, forming a stable amide bond.[2][]
Proper conjugation of this compound to an antibody is critical for generating high-quality reagents that retain their binding affinity and specificity. This guide provides detailed protocols for antibody preparation, conjugation, and purification, as well as methods for characterizing the final conjugate.
Quantitative Data Summary
Successful antibody conjugation relies on precise control of key parameters. The following tables summarize the critical quantitative data for the this compound antibody conjugation protocol.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 mg/mL (optimal); 1-10 mg/mL (acceptable range) | Higher concentrations generally lead to greater labeling efficiency.[1][4] |
| This compound NHS Ester Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before each use as NHS esters are moisture-sensitive.[4][5] |
| Molar Ratio of Dye to Antibody (IgG) | 10:1 (starting recommendation) | Optimal ratio may vary (5:1 to 20:1) depending on the antibody and desired DOL.[4] |
| Optimal Degree of Labeling (DOL) | 4-9 moles of dye per mole of antibody | This range is suitable for most applications to avoid over-labeling and potential fluorescence quenching. |
Table 2: Key Experimental Parameters
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | 1M Sodium Bicarbonate (NaHCO₃), pH 8.5 | A slightly alkaline pH is crucial for the reaction between the NHS ester and primary amines.[1] |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Spin Desalting Column or Protein Concentrator | Choice depends on the volume of the reaction and the desired final concentration. |
| Storage of Conjugated Antibody | 4°C for short-term (<1 month); -20°C or -80°C for long-term | Protect from light. Addition of a stabilizing agent like BSA (0.1%) and a preservative like sodium azide (0.02-0.05%) is recommended for long-term storage. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conjugating this compound NHS ester to an antibody. The protocol is scalable for labeling 100 µg or 1 mg of antibody.
Antibody Preparation
Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin) that can compete with the antibody for reaction with the NHS ester.
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in PBS.
Preparation of this compound NHS Ester Stock Solution
NHS esters are moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10 mM stock solution. For example, for a 100 µg kit, this may involve adding 50 µL of DMSO.[1]
-
Vortex the vial until the dye is completely dissolved. This solution should be used immediately.
Antibody Conjugation Reaction
The following diagram illustrates the workflow for the antibody conjugation process.
References
Application Notes and Protocols for BP Fluor 488 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BP Fluor 488, a bright and photostable green fluorescent dye, for immunofluorescence (IF) applications. Detailed protocols for antibody conjugation and immunofluorescence staining are provided to ensure successful experimental outcomes.
Introduction to this compound
This compound is a high-performance green fluorescent dye spectrally similar to fluorescein (FITC) and Alexa Fluor 488®.[1] It is characterized by its strong light absorption, high fluorescence quantum yield, and excellent photostability.[2] These properties make it an ideal choice for various fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.[2] this compound is stable over a wide pH range (pH 4-10), a significant advantage over pH-sensitive dyes like FITC.[1] Its conjugates can be excited using the 488 nm laser line and exhibit an emission maximum at approximately 520 nm.[2]
Key Advantages of this compound
-
High Brightness: this compound possesses a high quantum yield, resulting in brighter fluorescent signals and enabling the detection of low-abundance targets.[2]
-
Exceptional Photostability: Conjugates of this compound are highly resistant to photobleaching, allowing for longer exposure times during image acquisition and quantitative analysis.[1][3]
-
pH Insensitivity: The fluorescence of this compound is not affected by pH changes between 4 and 10, ensuring more reliable and consistent staining in various biological samples and buffer systems.[1]
-
Minimal Self-Quenching: this compound can be conjugated to proteins at high molar ratios without significant fluorescence quenching, leading to brighter and more sensitive detection.[2]
Quantitative Data and Spectral Properties
The following table summarizes the key spectral and photophysical properties of this compound, with a comparison to other commonly used green fluorophores.
| Property | This compound | Alexa Fluor 488® | FITC |
| Excitation Maximum (nm) | ~499[2] | ~495 | ~495 |
| Emission Maximum (nm) | ~520[2] | ~519 | ~519 |
| Quantum Yield | High (equivalent to Alexa Fluor 488®) | 0.92[4] | 0.32 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~71,800 | ~73,000 | ~75,000 |
| Photostability | Very High[1] | Very High[3] | Low[3] |
| pH Sensitivity | Low (stable pH 4-10)[1] | Low | High (fluorescence decreases in acidic pH) |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound NHS Ester
This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to an antibody. The NHS ester reacts with primary amines on the antibody, primarily on lysine residues, to form a stable amide bond.
Materials:
-
Antibody (purified, in an amine-free buffer like PBS)
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Spin Desalting Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and stabilizers like BSA or gelatin. If necessary, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 2 mg/mL in PBS.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Calculate the required volume of the dye stock solution to achieve a desired molar ratio of dye to antibody (typically between 5 and 10 for an IgG).
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Centrifuge to separate the labeled antibody from the unconjugated dye.
-
Collect the eluate containing the purified this compound-labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (A280) and 499 nm (A499).
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A280 - (A499 x 0.11)] / Molar Extinction Coefficient of Antibody
-
Dye Concentration (M) = A499 / Molar Extinction Coefficient of this compound
-
-
DOL = Dye Concentration / Protein Concentration
-
A recommended DOL for most applications is between 4 and 9.[1]
-
Workflow for Antibody Conjugation with this compound NHS Ester
Caption: Workflow for labeling antibodies with this compound NHS ester.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a this compound-conjugated antibody for indirect immunofluorescence staining of cultured cells grown on coverslips.
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody (unconjugated)
-
This compound-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Rinse cells briefly with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce nonspecific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer (a typical starting dilution is 1:200 to 1:1000).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for this compound (excitation ~490 nm, emission ~525 nm).
-
Workflow for Indirect Immunofluorescence Staining
Caption: Step-by-step workflow for indirect immunofluorescence staining.
Direct vs. Indirect Immunofluorescence
The choice between direct and indirect immunofluorescence depends on the specific experimental needs.
-
Direct Immunofluorescence: Uses a primary antibody directly conjugated to a fluorophore (e.g., this compound). This method is faster as it involves fewer steps.
-
Indirect Immunofluorescence: Employs an unconjugated primary antibody followed by a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody, resulting in a brighter signal.
Logical Relationship of Direct and Indirect Immunofluorescence
Caption: Comparison of direct and indirect immunofluorescence methods.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal or Weak Signal | Ineffective primary antibody | Validate primary antibody by Western blot or use a different antibody. |
| Low antigen expression | Use indirect immunofluorescence for signal amplification. | |
| Inadequate fixation or permeabilization | Optimize fixation and permeabilization conditions. | |
| Photobleaching | Use an antifade mounting medium and minimize light exposure. | |
| High Background Staining | Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. |
| Secondary antibody nonspecific binding | Increase blocking time, use a different blocking agent, or use a cross-adsorbed secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Autofluorescence | Endogenous fluorophores in the sample | Use a spectral unmixing tool or treat the sample with an autofluorescence quenching agent. |
References
Application Notes and Protocols for BP Fluor 488 Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 488 is a bright and photostable green fluorescent dye commonly used for labeling proteins, antibodies, and other molecules for various applications, including flow cytometry.[1][2][3] Its spectral properties, with an excitation peak around 499 nm and an emission peak at approximately 520 nm, make it well-suited for excitation by the 488 nm blue laser found in most flow cytometers.[1][2] this compound is known for its high fluorescence quantum yield and stability over a wide pH range, which contributes to brighter signals and more sensitive detection of target antigens.[1][3][4] This dye is a valuable tool for identifying and quantifying cell populations and specific protein expression levels.
These application notes provide detailed protocols for both cell surface and intracellular staining using antibodies conjugated to this compound.
Key Dye Characteristics
| Property | Value | Reference |
| Excitation Maximum | ~499 nm | [1][2] |
| Emission Maximum | ~520 nm | [1][2] |
| Laser Line | 488 nm (Blue) | [1] |
| Common Filter | 530/30 nm | [1] |
| pH Stability | Stable over a wide pH range | [1][3] |
Protocol 1: Cell Surface Staining with this compound-Conjugated Antibodies
This protocol outlines the steps for staining cell surface markers on suspended cells.
Experimental Workflow: Cell Surface Staining
Caption: Workflow for cell surface staining.
Materials
-
Cells: Single-cell suspension at a concentration of 1 x 10^6 cells/mL.
-
Staining Buffer: PBS with 0.5% BSA and 0.05% sodium azide.
-
Fc Receptor Blocking Reagent (Optional): To reduce non-specific binding.
-
This compound-Conjugated Primary Antibody: Titrated for optimal concentration.
-
Flow Cytometry Tubes
-
Centrifuge
Protocol Steps
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell concentration to 1 x 10^6 cells in 100 µL of cold staining buffer per tube.[5][6]
-
Fc Receptor Blocking (Optional): If your cells express high levels of Fc receptors, add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.[5][6] Do not wash away the blocking reagent.
-
Antibody Staining: Add the predetermined optimal amount of this compound-conjugated primary antibody to the cell suspension.[5]
-
Incubation: Gently vortex the tubes and incubate for 30 minutes at room temperature or 4°C, protected from light.[7]
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[6]
-
Repeat Wash: Decant the supernatant and repeat the wash step twice.[6]
-
Resuspension: Resuspend the cell pellet in 200-500 µL of staining buffer.[6]
-
Data Acquisition: Analyze the samples on a flow cytometer.
Quantitative Data Summary: Cell Surface Staining
| Parameter | Value |
| Cell Concentration | 1 x 10^6 cells/100 µL |
| Fc Block Incubation | 10-15 minutes at room temperature |
| Antibody Incubation | 30 minutes at room temperature or 4°C |
| Wash Centrifugation | 300-400 x g for 5 minutes |
| Final Resuspension Volume | 200-500 µL |
Protocol 2: Intracellular Staining with this compound-Conjugated Antibodies
This protocol is for the detection of intracellular antigens. It requires fixation and permeabilization steps to allow the antibody to access its target inside the cell.
Experimental Workflow: Intracellular Staining
Caption: Workflow for intracellular staining.
Materials
-
Cells: Single-cell suspension.
-
Staining Buffer: As described above.
-
Fixation Buffer: e.g., 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: e.g., PBS with 0.1% Triton X-100 or a commercially available permeabilization buffer.
-
This compound-Conjugated Primary Antibody: Titrated for optimal concentration.
-
Flow Cytometry Tubes
-
Centrifuge
Protocol Steps
-
Cell Surface Staining (if applicable): If you are co-staining for surface markers, perform the cell surface staining protocol first.
-
Fixation: After the last wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20-60 minutes at room temperature, protected from light.[8]
-
Washing: Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes at room temperature.[8] Discard the supernatant.
-
Permeabilization and Intracellular Staining: Resuspend the cell pellet in 100 µL of permeabilization buffer. Add the optimal concentration of the this compound-conjugated antibody.
-
Incubation: Incubate for 20-60 minutes at room temperature, protected from light.[8]
-
Washing: Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.[8] Discard the supernatant. Repeat this wash step.[8]
-
Resuspension: Resuspend the stained cells in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Quantitative Data Summary: Intracellular Staining
| Parameter | Value |
| Fixation Incubation | 20-60 minutes at room temperature |
| Permeabilization/Antibody Incubation | 20-60 minutes at room temperature |
| Wash Centrifugation | 400-600 x g for 5 minutes |
| Final Resuspension Volume | 200-500 µL |
Data Analysis Considerations
-
Controls: Always include the following controls in your experiment:
-
Unstained cells: To set the baseline fluorescence.
-
Single-color controls: For each fluorophore used, to set up compensation correctly.
-
Isotype controls: To determine the level of non-specific antibody binding.
-
-
Compensation: Due to spectral overlap between different fluorophores, compensation is crucial for accurate multicolor flow cytometry data. Use single-stained samples to calculate the compensation matrix.
-
Gating: Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris and dead cells. A viability dye can also be used for more accurate live/dead cell discrimination.
By following these detailed protocols, researchers can effectively utilize this compound-conjugated reagents for the sensitive and reliable detection of cell surface and intracellular antigens by flow cytometry.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. This compound amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 5. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for BP Fluor 488 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 488 is a bright and highly photostable green fluorescent dye that serves as an excellent tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1][2] As an equivalent to Alexa Fluor 488, it exhibits strong absorption and emission in the green part of the visible spectrum, making it compatible with the common 488 nm argon-ion laser line used in many confocal microscopes.[3][4] Its high quantum yield and resistance to photobleaching allow for the sensitive detection of low-abundance biological targets and extended imaging times.[1][5] Furthermore, this compound is stable over a wide pH range (pH 4-10), ensuring reliable performance in various biological buffers.[3][5] These properties make it an ideal choice for labeling proteins, antibodies, and other biomolecules for visualization in complex biological systems.[5][6]
Photophysical Properties
The spectral characteristics of this compound are summarized in the table below. These properties are crucial for designing optimal imaging experiments and selecting appropriate filter sets to minimize spectral bleed-through.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~499 nm | [1][2][7][8][9][10][11] |
| Emission Maximum (λem) | ~520 nm | [1][2][7][8][9][10][11] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [8][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.92 | [6][8][9][10] |
Key Applications in Confocal Microscopy
This compound is a versatile dye suitable for a wide range of applications, including:
-
Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections.
-
Fluorescence In Situ Hybridization (FISH): Labeling nucleic acid probes to detect specific DNA or RNA sequences within cells.
-
Cell Tracing: Staining cellular structures for tracking cell movement and morphology over time.
-
Receptor Labeling: Conjugating to ligands to study receptor distribution and trafficking on the cell surface.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound NHS Ester
This protocol describes the labeling of an antibody with this compound NHS ester, which reacts with primary amines on the protein to form a stable conjugate.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL. The antibody must be free of preservatives like sodium azide and carrier proteins like BSA.[3]
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., desalting column)
-
Storage Buffer (e.g., PBS with 0.02% sodium azide and a stabilizing protein like BSA)
Procedure:
-
Prepare the Antibody:
-
Dissolve or dialyze the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Prepare the Dye:
-
Warm the vial of this compound NHS Ester to room temperature.
-
Dissolve the dye in DMSO to a final concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody for IgGs is typically between 5:1 and 10:1. This may need to be optimized for different proteins.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 499 nm. A DOL of 4-9 is generally optimal for antibodies.[3]
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using a this compound-conjugated secondary antibody to visualize a target protein in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or normal goat serum in PBS
-
Primary antibody (specific to the target protein)
-
This compound-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
If desired, incubate the cells with a nuclear counterstain like DAPI.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Confocal Imaging:
-
Image the slides using a confocal microscope equipped with a 488 nm laser for excitation.
-
Set the emission detection window to capture the fluorescence from this compound (e.g., 500-550 nm).
-
Set the pinhole to 1 Airy unit for optimal sectioning.[12][13]
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation.
-
Diagrams
Caption: Workflow for conjugating an antibody with this compound NHS Ester.
Caption: General workflow for immunofluorescence staining using a this compound conjugate.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 6. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Alkyne, Alexa Fluor 488 alkyne equivalent, 1006592-47-7 | BroadPharm [broadpharm.com]
- 9. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 10. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 11. This compound NHS ester, Alexa Fluor 488 NHS equivalent, 1374019-99-4 | BroadPharm [broadpharm.com]
- 12. abrf.memberclicks.net [abrf.memberclicks.net]
- 13. kth.se [kth.se]
Revolutionizing Cellular Imaging: BP Fluor 488 for Super-Resolution Microscopy
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of cellular structures with unprecedented detail. The choice of fluorophore is paramount to the success of these advanced imaging techniques. BP Fluor 488, a bright and highly photostable green fluorescent dye, emerges as an exceptional candidate for super-resolution modalities such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. Its spectral characteristics, comparable to Alexa Fluor 488, allow for its seamless integration into established protocols.[1][2] This document provides a comprehensive guide to the application of this compound in super-resolution microscopy, including its photophysical properties, detailed experimental protocols, and application examples.
Photophysical Properties of this compound
This compound exhibits a high fluorescence quantum yield and remarkable photostability, making it well-suited for the demanding illumination conditions of super-resolution microscopy.[1] The dye is also stable over a wide pH range (pH 4-10), ensuring consistent performance in various biological imaging buffers.[2][3] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Absorbance) | 495 - 499 nm | [1][3][4][5][6] |
| Emission Maximum | 519 - 520 nm | [1][4][5][6] |
| Molar Extinction Coefficient (ε) | ~71,800 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.91 | [3] |
Super-Resolution Microscopy Techniques with this compound
Stochastic Optical Reconstruction Microscopy (STORM)
STORM, and its variant direct STORM (dSTORM), relies on the stochastic photoswitching of individual fluorophores to reconstruct a high-resolution image. The bright and photostable nature of this compound, analogous to ATTO 488 and Alexa Fluor 488, makes it a suitable candidate for dSTORM imaging.[7][8] For optimal performance in dSTORM, a specialized imaging buffer containing a reducing agent is required to facilitate the reversible transition of the fluorophore to a dark state.
This protocol details the immunofluorescent labeling of microtubules in mammalian cells for dSTORM imaging using this compound.
1. Cell Culture and Fixation:
-
Seed mammalian cells (e.g., HeLa, COS-7) on high-precision glass coverslips (#1.5) and culture to 60-70% confluency.
-
Pre-warm fixation buffer (4% paraformaldehyde (PFA) in PBS) to 37°C.
-
Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with the fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
3. Antibody Labeling:
-
Dilute the primary antibody (e.g., anti-α-tubulin monoclonal antibody) in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS containing 0.1% Tween 20 three times for 5 minutes each, followed by a final wash with PBS.
4. STORM Imaging Buffer Preparation:
-
A commonly used STORM imaging buffer for dyes in the 488 nm range utilizes mercaptoethylamine (MEA) as the thiol.[8][9]
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.
-
GLOX Solution (100x): Dissolve 14 mg of glucose oxidase in 200 µL of Buffer A. Add 50 µL of a 17 mg/mL catalase solution in Buffer A. Centrifuge to remove any precipitate. This solution can be stored at 4°C for up to two weeks.
-
1 M MEA Solution: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl. Store at 4°C for up to one month.
-
Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Mix gently.
5. dSTORM Image Acquisition:
-
Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
-
Add the freshly prepared STORM imaging buffer to the sample.
-
Image on a STORM-capable microscope equipped with a high-power 488 nm laser for excitation and a 405 nm laser for reactivation (if needed).
-
Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[7]
-
Use appropriate software to analyze the single-molecule localization data and reconstruct the super-resolution image.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot. The photostability of this compound makes it a robust choice for STED imaging. For optimal STED performance with a 488 nm excitation, a depletion laser in the range of 592 nm is commonly used.[10][11][12]
This protocol outlines the labeling of F-actin in fixed cells using this compound-phalloidin for STED microscopy.
1. Cell Culture, Fixation, and Permeabilization:
-
Follow the same steps for cell culture, fixation, and permeabilization as described in the STORM protocol. A cytoskeleton-preserving buffer during fixation is recommended for delicate actin structures.[13][14]
2. F-Actin Labeling:
-
Dilute this compound-phalloidin conjugate in PBS containing 1% BSA to the manufacturer's recommended concentration.
-
Incubate the permeabilized and blocked cells with the this compound-phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
3. Mounting:
-
Mount the coverslip on a microscope slide using a mounting medium with a refractive index matched to the immersion oil (e.g., 1.518).[10] Commercially available antifade mounting media are suitable, or a glycerol-based medium can be prepared.
4. STED Image Acquisition:
-
Image the sample on a STED microscope equipped with a 488 nm excitation laser and a 592 nm depletion laser.
-
Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching.
-
Acquire images using the STED system's software.
Data Presentation and Expected Results
The use of this compound in super-resolution microscopy is expected to yield high-quality images with significantly improved resolution over conventional fluorescence microscopy.
STORM: The reconstructed STORM image of microtubules should reveal individual filaments that are not resolvable by conventional microscopy. The localization precision will depend on the photon output of this compound in the STORM buffer.
STED: STED images of the actin cytoskeleton should show fine filamentous structures and details of the actin network, such as the cortical actin meshwork and stress fibers, with a resolution well below the diffraction limit.
Conclusion
This compound is a versatile and high-performance green fluorescent dye that is well-suited for super-resolution microscopy techniques like STORM and STED. Its high quantum yield, photostability, and spectral compatibility with common laser lines make it an excellent alternative to other 488 nm dyes. The protocols provided here offer a starting point for researchers to incorporate this compound into their super-resolution imaging workflows, enabling the exploration of cellular structures at the nanoscale.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 6. This compound Hydrazide, Alexa Fluor 488 hydrazide equivalent, 2500973-94-2 | BroadPharm [broadpharm.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mvi-inc.com [mvi-inc.com]
- 9. augusta.edu [augusta.edu]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. Choosing dyes for cw-STED nanoscopy using self-assembled nanorulers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 13. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 14. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BP Fluor 488 for Labeling Proteins with Low Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 488 is a bright, green-fluorescent dye with high photostability and fluorescence quantum yield, making it an excellent choice for labeling proteins, especially those present at low concentrations.[1][2] Spectrally similar to fluorescein (FITC) and Alexa Fluor 488, this compound exhibits an excitation maximum at approximately 499 nm and an emission maximum at around 520 nm.[1][3] Its fluorescence is notably insensitive to pH changes over a wide range (pH 4-10).[2][4][5] These properties, combined with its high water solubility and reduced tendency for self-quenching, allow for the creation of brightly fluorescent protein conjugates essential for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3][5] This document provides detailed protocols and data for labeling proteins, particularly at low concentrations, using this compound succinimidyl ester (NHS ester), which efficiently reacts with primary amines on proteins to form stable amide bonds.[6]
Quantitative Data Summary
Optimizing the labeling of low-concentration proteins requires careful consideration of the molar ratio of dye to protein and the protein concentration itself. While higher protein concentrations (≥ 2 mg/mL) are generally recommended for optimal labeling efficiency, successful labeling of lower concentration proteins is achievable by adjusting the reaction conditions.[7][8][9]
Table 1: Recommended Molar Ratios of this compound NHS Ester to Protein
| Protein Concentration | Recommended Molar Ratio (Dye:Protein) | Expected Outcome |
| 2 - 10 mg/mL | 2:1 to 10:1 | Optimal labeling with a high degree of labeling (DOL).[7] |
| 0.5 - 2.0 mg/mL | 10:1 to 40:1 | Moderate labeling efficiency; adjustment of molar ratio is critical.[5][10] |
| < 0.5 mg/mL | > 40:1 (empirical optimization needed) | Lower labeling efficiency; requires careful optimization to avoid dye precipitation and protein modification.[9][10] |
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (Abs) | ~499 nm[1] |
| Emission Maximum (Em) | ~520 nm[1] |
| Molar Extinction Coefficient (at Amax) | ~71,000 cm⁻¹M⁻¹[9] |
| Fluorescence Quantum Yield | ~0.91-0.92[2][11] |
Experimental Protocols
Protocol 1: Labeling of Low-Concentration Proteins with this compound NHS Ester
This protocol is optimized for labeling proteins with a starting concentration of 0.5 to 2.0 mg/mL. For concentrations below 0.5 mg/mL, further optimization of the dye-to-protein molar ratio will be necessary.
Materials:
-
This compound NHS Ester
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5[12]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]
-
Purification column (e.g., size-exclusion chromatography, dialysis, or spin desalting column appropriate for the protein's molecular weight)
-
Collection tubes
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and preservatives like sodium azide, which can compete with the labeling reaction.[5][8][13]
-
If necessary, perform buffer exchange into PBS or a similar amine-free buffer.
-
The recommended protein concentration for efficient labeling is typically 2-10 mg/mL.[7][8] For lower concentrations, increasing the molar ratio of the dye to the protein may be necessary to achieve a sufficient degree of labeling.[9][10]
-
-
Dye Preparation:
-
Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[7] Mix well by vortexing. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer. A common approach is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[9]
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio (refer to Table 1).
-
Add the calculated amount of dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7] For very low protein concentrations, the incubation time can be extended to 2 hours or overnight at 4°C.[10][14]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a purification column.
-
For proteins >40 kDa, a desalting column is often sufficient.[13]
-
For smaller proteins or more stringent purification, size-exclusion chromatography (SEC) is recommended.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 499 nm (for this compound).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₉ × CF)] / ε_protein Where:
-
A₂₈₀ and A₄₉₉ are the absorbances at 280 nm and 499 nm, respectively.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.11 for fluorescein-like dyes).[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A₄₉₉ / (ε_dye × Protein Concentration (M)) Where:
-
ε_dye is the molar extinction coefficient of this compound at 499 nm (~71,000 cm⁻¹M⁻¹).[9]
-
-
An optimal DOL for most applications, such as antibody labeling, is typically between 4 and 9.[5]
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[13] Protect from light. If the final protein concentration is low (<1 mg/mL), adding a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL can prevent degradation.[9][13]
Visualizations
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. abpbio.com [abpbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. fluidic.com [fluidic.com]
Application Notes and Protocols for Click Chemistry Reactions with BP Fluor 488 Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using BP Fluor 488 azide in click chemistry reactions for labeling and visualizing biomolecules. This document includes an overview of the underlying chemical principles, detailed experimental protocols for various applications, and quantitative data to aid in experimental design and execution.
Introduction to Click Chemistry and this compound Azide
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
This compound azide is a bright, photostable, green-fluorescent probe well-suited for these reactions. It is a pure 5-sulfonated rhodamine molecule, which eliminates lot-to-lot variation.[3] Its high fluorescence quantum yield and water solubility make it an excellent choice for labeling proteins, nucleic acids, and other biomolecules for detection in various applications, including microscopy and flow cytometry.[4][5]
Quantitative Data
Photophysical Properties of this compound Azide
| Property | Value | Reference |
| Excitation Maximum (λex) | 499 nm | [3] |
| Emission Maximum (λem) | 520 nm | [3] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.92 | [3] |
| Recommended Laser Line | 488 nm | |
| Recommended Filter Set | 530/30 nm |
Comparison of CuAAC and SPAAC Reactions
The choice between CuAAC and SPAAC depends on the specific experimental requirements, primarily balancing reaction speed with biocompatibility.[4]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Catalyst-free reaction between a strained cyclooctyne (e.g., DBCO) and an azide.[6] |
| Reaction Speed | Very fast, often complete within minutes to an hour.[7] | Generally slower than CuAAC, but can be accelerated with optimized cyclooctynes.[1] |
| Biocompatibility | The copper catalyst can be toxic to living cells, limiting in vivo applications.[2] | Highly biocompatible as it does not require a metal catalyst, making it suitable for live-cell imaging.[6] |
| Typical Alkyne Partner | Terminal alkynes (e.g., propargyl glycine, ethynyl uridine). | Strained cyclooctynes (e.g., DBCO, BCN).[6] |
| Typical Applications | Labeling of purified biomolecules, fixed cells, and cell lysates.[8] | Live-cell imaging, in vivo labeling.[9] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of a protein containing a terminal alkyne with this compound azide.
Materials:
-
Alkyne-modified protein in a buffer free of amines and azides (e.g., PBS, pH 7.4)
-
This compound azide
-
100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water
-
20 mM Copper(II) sulfate (CuSO₄) in water
-
300 mM Sodium ascorbate in water (prepare fresh)
-
DMSO (anhydrous)
-
Desalting column for purification
Procedure:
-
Prepare the protein solution: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare this compound azide stock solution: Dissolve this compound azide in DMSO to a concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein solution (e.g., 50 µL of a 2 mg/mL solution)
-
This compound azide stock solution (a 10-20 fold molar excess to the protein)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove the excess this compound azide and other small molecules using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.[5][10][11] An optimal DOL for antibodies is typically between 4 and 9.[12]
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and 499 nm (A₄₉₉).
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₄₉₉ × CF)] / ε_protein (CF is the correction factor for the dye's absorbance at 280 nm; ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the DOL: DOL = A₄₉₉ / (ε_dye × Protein Conc. (M)) (ε_dye for this compound is 73,000 cm⁻¹M⁻¹).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the labeling of azide-modified biomolecules in living cells using a DBCO-functionalized partner and this compound azide. For this protocol, the biomolecule of interest would first be metabolically labeled with an azide-containing precursor.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Azide-modified precursor (e.g., N-azidoacetylmannosamine for glycan labeling)
-
This compound azide
-
DBCO-alkyne
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Nuclear counterstain (e.g., DAPI), optional
Procedure:
-
Metabolic Labeling: Incubate cells with the azide-containing metabolic precursor in culture medium for a sufficient time to allow incorporation into the biomolecule of interest (typically 24-48 hours).
-
Cell Preparation: Gently wash the cells two to three times with warm PBS to remove unincorporated precursor.
-
SPAAC Reaction:
-
Prepare a labeling solution of this compound azide and DBCO-alkyne in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 5-50 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm PBS to remove unreacted dye.
-
(Optional) Fixation and Counterstaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter set for this compound (e.g., excitation at 488 nm, emission at 510-550 nm).
Protocol 3: Labeling of Oligonucleotides with this compound Azide
This protocol is for labeling an alkyne-modified oligonucleotide with this compound azide via CuAAC.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound azide
-
Copper(II)-TBTA complex
-
Sodium ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer
-
Ethanol for precipitation
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water.
-
Add TEAA buffer (pH 7.0) to a final concentration of 0.1 M.
-
Add DMSO to a final concentration of 20-50% (v/v).
-
Add a 2-5 fold molar excess of this compound azide (from a 10 mM stock in DMSO).
-
Add a 10-20 fold molar excess of sodium ascorbate (from a freshly prepared 100 mM stock in water).
-
Add a 2-5 fold molar excess of Copper(II)-TBTA complex (from a 10 mM stock in DMSO/t-butanol).
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
-
Precipitate the labeled oligonucleotide using ethanol.
-
Purify the labeled oligonucleotide by HPLC or gel electrophoresis.
Visualizations
Signaling Pathway Diagram: GPCR Signaling Visualization
The following diagram illustrates a conceptual workflow for visualizing G-protein coupled receptor (GPCR) signaling using click chemistry with this compound azide. In this example, a downstream effector protein is metabolically labeled with an alkyne-containing amino acid, followed by fluorescent labeling with this compound azide.
Caption: Workflow for visualizing GPCR signaling with click chemistry.
Experimental Workflow: Drug Target Engagement Assay
This diagram outlines a typical workflow for a target engagement assay in drug development using this compound azide. A competitive binding assay is depicted where a fluorescently labeled tracer binds to the target protein, and a test compound competes for this binding.
Caption: Workflow for a drug target engagement assay.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling Oligonucleotides with BP Fluor 488
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and fluorescence resonance energy transfer (FRET) assays. BP Fluor 488 is a high-performance, green fluorescent dye that serves as an excellent alternative to other commercially available dyes such as Alexa Fluor 488 and fluorescein isothiocyanate (FITC). This compound exhibits high fluorescence quantum yield, superior photostability, and is stable over a broad pH range, making it an ideal choice for sensitive and robust detection of oligonucleotides.[1][2] This document provides detailed protocols for labeling oligonucleotides with this compound using two common conjugation chemistries: amine-reactive N-hydroxysuccinimidyl (NHS) ester coupling and copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
This compound: A Superior Fluorescent Dye
This compound is characterized by its bright green fluorescence, with an excitation maximum at approximately 499 nm and an emission maximum at around 520 nm.[1] These spectral properties make it compatible with standard 488 nm laser lines and filter sets commonly found in fluorescence microscopes, flow cytometers, and other fluorescence-based instrumentation. A significant advantage of this compound is its high fluorescence quantum yield and photostability, which allows for longer observation times and the detection of low-abundance targets.[1][2]
Quantitative Comparison of Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of an experiment. The following table summarizes the key quantitative properties of this compound in comparison to other commonly used green fluorescent dyes.
| Property | This compound | Alexa Fluor 488 | Fluorescein (FITC) |
| Excitation Max (nm) | ~499[1] | ~495[3] | ~495[2] |
| Emission Max (nm) | ~520[1] | ~519[3] | ~519[2] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~73,000[4] | ~71,000[3] | ~75,000 |
| Quantum Yield | ~0.92[4] | ~0.92[5] | ~0.93 |
| Photostability | High[2] | High | Moderate[2] |
| pH Sensitivity | Low (stable over a wide pH range)[1] | Low (pH-insensitive from pH 4 to 10)[3] | High (fluorescence is pH-dependent) |
Experimental Protocols
Two primary methods for the covalent attachment of this compound to oligonucleotides are detailed below. The choice of method depends on the functional group incorporated into the oligonucleotide.
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the labeling of oligonucleotides that have been synthesized with a primary amine group, typically at the 5' or 3' terminus. The amine group reacts with the N-hydroxysuccinimidyl (NHS) ester of this compound to form a stable amide bond.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Nuclease-free water
-
Purification supplies (e.g., HPLC system, gel electrophoresis equipment, or desalting columns)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
To ensure efficient labeling, the oligonucleotide solution should be free of any amine-containing buffers (e.g., Tris) or preservatives. If necessary, purify the oligonucleotide by ethanol precipitation or a desalting column.[6]
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound NHS Ester in anhydrous DMF or DMSO.[7]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide with 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0) to the desired final volume.
-
Add a 5- to 20-fold molar excess of the this compound NHS Ester stock solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[7]
-
-
Purification of the Labeled Oligonucleotide:
-
Following incubation, purify the labeled oligonucleotide from the unreacted dye and any byproducts. Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to separate the labeled product based on size and charge. The fluorescent band corresponding to the labeled oligonucleotide can be excised and eluted.
-
Desalting Columns: Size-exclusion chromatography can be used to remove the smaller, unreacted dye molecules.
-
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and 499 nm (for this compound).
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound Azide via Click Chemistry
Click chemistry provides a highly specific and efficient method for labeling oligonucleotides. This protocol is for oligonucleotides containing an alkyne group, which reacts with this compound Azide in a copper(I)-catalyzed cycloaddition reaction to form a stable triazole linkage.[8]
Materials:
-
Alkyne-modified oligonucleotide
-
This compound Azide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I) ligand
-
Sodium Ascorbate
-
Nuclease-free water
-
Purification supplies (as in Protocol 1)
Procedure:
-
Oligonucleotide and Dye Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of this compound Azide in anhydrous DMF or DMSO.
-
-
Catalyst Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in nuclease-free water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide with nuclease-free water.
-
Add a 1.5- to 5-fold molar excess of the this compound Azide stock solution.
-
Add the CuSO₄ and TBTA stock solutions to a final concentration of approximately 1 mM and 2 mM, respectively.
-
Initiate the reaction by adding the Sodium Ascorbate stock solution to a final concentration of approximately 5 mM.
-
Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide using one of the methods described in Protocol 1 (HPLC, PAGE, or desalting columns).
-
-
Quantification and Storage:
-
Quantify the concentration and labeling efficiency of the purified oligonucleotide as described in Protocol 1.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Visualizations
Experimental Workflow
Caption: General workflow for labeling oligonucleotides with this compound.
NHS Ester Labeling Chemistry
Caption: Reaction of an amine-modified oligonucleotide with this compound NHS ester.
Click Chemistry Labeling
Caption: Copper-catalyzed click chemistry reaction for oligonucleotide labeling.
FRET-Based Hybridization Assay
Caption: Principle of a FRET-based hybridization assay using a this compound labeled probe.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Prepare fresh dye stock solution in anhydrous solvent immediately before use. |
| Presence of amine-containing buffers (e.g., Tris) in the oligonucleotide solution. | Purify the oligonucleotide using ethanol precipitation or a desalting column to remove interfering substances.[6] | |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the labeling buffer is between 8.5 and 9.0 for NHS ester reactions. | |
| Inefficient click chemistry reaction. | Use freshly prepared sodium ascorbate solution. Ensure proper concentrations of copper and ligand. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification method. For HPLC, adjust the gradient. For gel electrophoresis, ensure complete separation. Use a desalting column with the appropriate size exclusion limit. |
| No or Weak Fluorescent Signal | Incorrect excitation or emission wavelengths used for detection. | Verify the filter sets and instrument settings are appropriate for this compound (Ex/Em: ~499/520 nm). |
| Degradation of the fluorophore. | Protect the dye and labeled oligonucleotide from excessive exposure to light. Store at -20°C. |
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Alexa 488 Oligo Labeling [biosyn.com]
- 4. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
BP Fluor 488: Application Notes and Protocols for Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) on formalin-fixed paraffin-embedded (FFPE) tissues is a powerful technique for visualizing the spatial distribution of protein targets within a preserved tissue context. The choice of fluorophore is critical for achieving high-quality, reproducible results. BP Fluor 488 is a bright, green-fluorescent dye designed for labeling proteins, antibodies, and other biomolecules. As an equivalent to Alexa Fluor® 488, it offers exceptional brightness, high photostability, and pH insensitivity, making it an excellent choice for demanding applications such as IF on FFPE tissues.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of this compound in FFPE tissue staining.
Key Features of this compound
This compound is engineered for superior performance in immunofluorescence applications. Its key characteristics include:
-
High Brightness and Photostability: this compound conjugates exhibit intense fluorescence and are significantly more photostable than traditional fluorophores like FITC, allowing for longer exposure times and more robust image acquisition.[1]
-
Spectral Properties: With an excitation maximum at approximately 499 nm and an emission maximum at around 520 nm, this compound is optimally excited by the 488 nm laser line and is compatible with standard FITC/GFP filter sets.[3][4]
-
pH Insensitivity: The fluorescence of this compound is stable over a wide pH range (pH 4-10), which is advantageous for maintaining signal consistency in various buffer systems.[5][6]
-
Compatibility: this compound is compatible with common fixatives such as formaldehyde and formalin, and can be used for immunohistochemistry (IHC) on tissues that have undergone paraffin processing.[1]
Quantitative Data and Fluorophore Comparison
While specific quantitative data for this compound in FFPE applications is not extensively published, its performance characteristics are comparable to Alexa Fluor® 488 and superior to FITC. The following table summarizes the key properties based on available information.
| Feature | This compound / Alexa Fluor® 488 | FITC (Fluorescein Isothiocyanate) |
| Excitation Max. | ~499 nm[3][4] | ~495 nm |
| Emission Max. | ~520 nm[3][4] | ~519 nm |
| Brightness | Very High[1] | Moderate |
| Photostability | High[1] | Low[7] |
| pH Sensitivity | Low (stable between pH 4-10)[5][6] | High (fluorescence quenches at acidic pH) |
| Self-Quenching | Low | High |
Experimental Workflow for FFPE Immunofluorescence
The following diagram illustrates the key steps involved in performing immunofluorescence on FFPE tissue sections using this compound-conjugated secondary antibodies.
Caption: Workflow for FFPE immunofluorescence staining.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for immunofluorescent staining of FFPE tissue sections with this compound-conjugated secondary antibodies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target antigen)
-
This compound-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Hydrophobic barrier pen
-
Humidified chamber
-
Coplin jars
-
Microwave or water bath
Procedure:
1. Deparaffinization and Rehydration [3][4] a. Immerse slides in Xylene: 3 washes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 washes for 10 minutes each. c. Immerse slides in 95% Ethanol: 2 washes for 10 minutes each. d. Immerse slides in 70% Ethanol: 2 washes for 10 minutes each. e. Immerse slides in 50% Ethanol: 2 washes for 10 minutes each. f. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval [3][8] This is a critical step and may require optimization. a. Heat-Induced Epitope Retrieval (HIER): i. Place slides in a Coplin jar with Antigen Retrieval Buffer. ii. Heat in a microwave or water bath to a sub-boiling temperature (95-100°C) for 10-20 minutes. iii. Allow slides to cool in the buffer for at least 20 minutes at room temperature. b. Rinse slides with deionized water, then with Wash Buffer.
3. Permeabilization and Blocking a. Draw a circle around the tissue section with a hydrophobic barrier pen. b. To permeabilize, incubate with PBS containing 0.1-0.25% Triton X-100 for 10 minutes. c. Wash slides twice with Wash Buffer for 5 minutes each. d. Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation a. Dilute the primary antibody to its optimal concentration in the Blocking Buffer. b. Aspirate the Blocking Buffer from the slides (do not wash). c. Apply the diluted primary antibody to the tissue sections. d. Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation a. Wash slides three times with Wash Buffer for 5 minutes each. b. Dilute the this compound-conjugated secondary antibody in the Blocking Buffer. Protect from light. c. Apply the diluted secondary antibody to the tissue sections. d. Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
6. Counterstaining and Mounting a. Wash slides three times with Wash Buffer for 5 minutes each, protected from light. b. Incubate with a nuclear counterstain like DAPI for 5 minutes. c. Wash slides twice with Wash Buffer. d. Apply a drop of antifade mounting medium to the tissue section and place a coverslip. e. Seal the edges of the coverslip with clear nail polish.
7. Imaging a. Image the slides using a fluorescence microscope with the appropriate filter set for this compound (excitation ~499 nm, emission ~520 nm) and the counterstain. b. Store slides at 4°C in the dark.
Signaling Pathway and Detection Principle
The underlying principle of this protocol is indirect immunofluorescence, which offers signal amplification by binding multiple secondary antibodies to a single primary antibody.
Caption: Principle of indirect immunofluorescence detection.
Troubleshooting
High background and weak or no signal are common issues in FFPE immunofluorescence. Here are some troubleshooting tips:
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA).[9] |
| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration.[9] | |
| Autofluorescence of the tissue | Treat with a quenching agent like Sudan Black B or use spectral unmixing if available.[10] | |
| Weak or No Signal | Inefficient antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH.[11] |
| Primary antibody not suitable for FFPE | Confirm the antibody is validated for IHC on FFPE tissues. | |
| Fluorophore photobleaching | Minimize light exposure; use antifade mounting medium.[10] | |
| Incorrect secondary antibody | Ensure the secondary antibody is directed against the host species of the primary antibody.[10] |
Conclusion
This compound is a high-performance green fluorescent dye well-suited for the challenges of immunofluorescence on FFPE tissues. Its brightness, photostability, and compatibility with standard IHC workflows make it a reliable tool for researchers in various fields. By following a carefully optimized protocol, particularly concerning antigen retrieval and blocking, investigators can achieve high-quality imaging results to elucidate the expression and localization of target proteins in FFPE samples.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 4. clyte.tech [clyte.tech]
- 5. Manual Immunofluorescence of Formalin-Fixed Paraffin-Embedded Human Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tissuearray.com [tissuearray.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. bosterbio.com [bosterbio.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. An enhanced antigen-retrieval protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Designing Multicolor Flow Cytometry Panels with BP Fluor 488
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound NHS ester, Alexa Fluor 488 NHS equivalent, 1374019-99-4 | BroadPharm [broadpharm.com]
- 5. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 6. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. biocompare.com [biocompare.com]
- 11. beckman.com [beckman.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Compensation Controls | McGovern Medical School [med.uth.edu]
- 14. protilatky.cz [protilatky.cz]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background with BP Fluor 488
Welcome to the technical support center for BP Fluor 488. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues with high background fluorescence during their experiments. High background can obscure specific signals, leading to difficulties in data interpretation. This resource provides a structured approach to identifying and mitigating the root causes of this problem.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence when using this compound?
High background fluorescence with this compound, a bright green-fluorescent dye, can generally be attributed to two primary sources:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[1][2][3] Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavin, which can fluoresce in the same spectral range as this compound (green spectrum).[1] The fixation method used, particularly aldehyde-based fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[2][3][4]
-
Non-specific Binding: This occurs when the fluorescently labeled antibodies bind to unintended targets within the sample.[5] This can be caused by several factors, including suboptimal antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[6]
Q2: How can I determine if the high background is due to autofluorescence or non-specific binding?
To diagnose the source of the high background, it is essential to include proper controls in your experiment.[7]
-
Unstained Control: Prepare a sample that goes through all the experimental steps (fixation, permeabilization, etc.) but is not incubated with any fluorescently labeled antibody.[8] If you observe significant fluorescence in this sample, the issue is likely autofluorescence.[7][8]
-
Secondary Antibody Only Control: Prepare a sample that is incubated with the fluorescently labeled secondary antibody but not the primary antibody. If you see staining in this control, it indicates that the secondary antibody is binding non-specifically.
Troubleshooting Guides
This section provides detailed troubleshooting steps for the most common causes of high background fluorescence.
Guide 1: Reducing Autofluorescence
Autofluorescence can be a significant challenge, especially when working with tissues rich in endogenous fluorophores or when using aldehyde-based fixatives.[1][2]
Troubleshooting Workflow for Autofluorescence
Caption: A troubleshooting workflow to diagnose and mitigate autofluorescence.
Recommended Solutions for Autofluorescence:
| Solution | Description |
| Use a Quenching Reagent | Commercial quenching kits like TrueVIEW™ or reagents such as Sudan Black B can effectively reduce autofluorescence from various sources.[3][9] |
| Chemical Treatment | For aldehyde-induced autofluorescence, treatment with sodium borohydride can help reduce background by converting unreacted aldehyde groups.[2] |
| Optimize Fixation | Minimize fixation time and consider using alternative fixatives like chilled methanol or acetone, which tend to cause less autofluorescence than aldehyde-based fixatives.[2][9] |
| Change Fluorophore | If possible, switch to a fluorophore that emits in the far-red or near-infrared spectrum to avoid the common green autofluorescence range.[2] |
| Perfusion | When working with tissues, perfuse with PBS prior to fixation to remove red blood cells, as the heme groups are a source of autofluorescence.[2] |
Guide 2: Minimizing Non-Specific Binding
Non-specific binding of primary or secondary antibodies is a frequent cause of high background.[10] This can be addressed by optimizing your staining protocol.
Troubleshooting Workflow for Non-Specific Binding
Caption: A workflow for troubleshooting non-specific antibody binding.
Recommended Solutions for Non-Specific Binding:
| Solution | Description |
| Optimize Antibody Concentration | High antibody concentrations are a common cause of non-specific binding.[6] Perform a titration to find the optimal dilution for both your primary and secondary antibodies. |
| Effective Blocking | Blocking non-specific binding sites is crucial.[11] Use a blocking buffer such as 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody.[12] Increase the blocking time if necessary.[13] |
| Thorough Washing | Insufficient washing can leave unbound antibodies, contributing to background.[6] Increase the number and duration of wash steps after antibody incubations.[9][14] We recommend at least three washes of 5 minutes each with PBS.[11][15] |
| Use Cross-Adsorbed Secondary Antibodies | When performing multicolor imaging or if you suspect cross-reactivity, use secondary antibodies that have been cross-adsorbed against immunoglobulins from other species.[8] |
| Centrifuge Antibodies | Before use, centrifuge antibody solutions at high speed to pellet any aggregates that may have formed during storage, as these can cause punctate background staining.[16] |
Experimental Protocols
Protocol: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol can be used after fixation with formaldehyde or glutaraldehyde to reduce autofluorescence.
-
Fixation and Permeabilization: Proceed with your standard protocol for cell or tissue fixation and permeabilization.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the samples in this solution for 10-15 minutes at room temperature.
-
Final Washes: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your immunofluorescence protocol (blocking, antibody incubations, etc.).
General Immunofluorescence Protocol Outline
-
Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Washing: Wash three times with PBS for 5 minutes each.[11]
-
Permeabilization (if required): For intracellular targets, permeabilize with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block for at least 30-60 minutes at room temperature with an appropriate blocking buffer (e.g., 1% BSA in PBS).[12][17]
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.[15]
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature, protected from light.[11]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.[11]
-
Counterstaining (optional): Incubate with a nuclear counterstain like DAPI, if desired.
-
Mounting: Mount the coverslip with an anti-fade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for this compound (Excitation/Emission: ~499/520 nm).[18][19]
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 5. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. ibidi.com [ibidi.com]
- 12. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 13. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
how to reduce non-specific binding of BP Fluor 488 conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 488 and other fluorescent conjugates. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding with this compound conjugates?
Non-specific binding of fluorescent conjugates can arise from several factors:
-
Hydrophobic Interactions: The dye or the antibody may non-specifically adhere to hydrophobic regions on cells, tissues, or the support matrix.[1]
-
Ionic Interactions: Electrostatic attraction between charged molecules on the conjugate and the sample can lead to unwanted binding.
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors present on various cell types (e.g., macrophages, monocytes, B-cells), leading to significant background signal.[2][3][4]
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[5][6]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample allows the conjugate to bind randomly.
-
Inadequate Washing: Failure to sufficiently wash away unbound and loosely bound antibodies results in high background.[7][8]
-
Autofluorescence: Some cells and tissues naturally fluoresce, particularly in the green spectrum where this compound emits, which can be mistaken for non-specific binding.[6][9][10][11]
-
Presence of Endogenous Biotin (for biotin-streptavidin systems): Tissues rich in endogenous biotin can cause non-specific binding of streptavidin conjugates.
Q2: How can I be sure that the background I'm seeing is due to non-specific binding?
To confirm non-specific binding, it is essential to include proper controls in your experiment. A key control is a "secondary antibody only" sample, where the primary antibody is omitted. If fluorescence is observed in this control, it indicates that the secondary antibody is binding non-specifically.[5] Additionally, an unstained sample should be examined to assess the level of autofluorescence.[6]
Q3: Are bright dyes like this compound more prone to non-specific binding?
While not inherently more prone to non-specific binding due to their brightness, the high fluorescence quantum yield of bright dyes like this compound can make even low levels of non-specific binding more apparent.[12][13] Therefore, optimizing your protocol to minimize background is crucial when using these sensitive reporters.
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence can obscure your specific signal and make data interpretation difficult. The following troubleshooting guide will help you identify and address the potential causes.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting high background fluorescence.
Detailed Troubleshooting Steps:
-
Assess Autofluorescence:
-
Action: Examine an unstained sample under the microscope using the same settings as your stained samples.
-
Solution: If significant autofluorescence is present, especially in the green channel, consider using an autofluorescence quenching reagent like Sudan Black B or a commercial quencher.[9][10][11] You can also try switching to a fluorophore in a different spectral range (e.g., red or far-red) if your experimental design allows.[14]
-
-
Evaluate Secondary Antibody Non-Specific Binding:
-
Action: Prepare a control sample that includes all steps except the primary antibody incubation.
-
Solution: If you observe staining, the secondary antibody is binding non-specifically. To address this:
-
Optimize Blocking: Increase the concentration of your blocking agent, the incubation time, or try a different blocking buffer (see table below). The blocking serum should ideally be from the same species as the secondary antibody.
-
Increase Washing: Extend the duration and/or increase the number of wash steps after secondary antibody incubation.[7][8]
-
Use a Cross-Adsorbed Secondary Antibody: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.
-
-
-
Optimize Antibody Concentrations:
-
Action: Perform a titration of both your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[6]
-
Solution: Start with the manufacturer's recommended dilution and then test a range of higher and lower concentrations. An optimal concentration will yield bright specific staining with minimal background.[15]
-
-
Implement Fc Receptor Blocking:
-
Action: If your cells or tissue are known to express Fc receptors (e.g., immune cells), pre-incubate your sample with an Fc blocking reagent.[2][3]
-
Solution: This will prevent the Fc portion of your antibodies from binding to these receptors. Commercial Fc blocking reagents are available, or you can use purified IgG from the same species as your sample.[2]
-
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | 30-60 min | Readily available, low cost. | Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. |
| Normal Serum (from the secondary antibody host species) | 5-10% in PBS/TBS | 30-60 min | Highly effective at blocking non-specific sites. | More expensive than BSA. |
| Non-fat Dry Milk | 1-5% in PBS/TBS | 30-60 min | Inexpensive and effective for many applications. | Not recommended for biotin-based detection systems or phospho-specific antibodies due to endogenous biotin and phosphoproteins.[16] |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | 30-60 min | Does not contain mammalian proteins, reducing cross-reactivity. | May not be as effective as serum for all applications. |
| Commercial Blocking Buffers | Varies | Varies | Optimized formulations, often protein-free, long shelf-life.[16] | Higher cost. |
Table 2: Recommended Antibody Dilution Ranges
| Application | Primary Antibody (Purified) | Secondary Antibody (Conjugated) |
| Immunocytochemistry (ICC) / Immunofluorescence (IF) | 1-10 µg/mL | 1-5 µg/mL |
| Flow Cytometry | 0.5-5 µg per 10^6 cells | 0.5-2 µg per 10^6 cells |
| Western Blot | 0.5-2 µg/mL | 0.1-0.5 µg/mL |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally through titration.
Experimental Protocols
Protocol: Immunocytochemistry (ICC) Staining of Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~490/525 nm).
Protocol: Fc Receptor Blocking for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension and wash the cells in a suitable staining buffer (e.g., PBS with 2% FBS).
-
Cell Count and Resuspension: Count the cells and resuspend them to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
Fc Receptor Blocking: Add the Fc blocking reagent (e.g., purified human IgG or a commercial blocker) to 100 µL of the cell suspension (1 x 10^6 cells).[3]
-
Incubation: Incubate for 10-15 minutes at room temperature.[3]
-
Staining: Proceed with the addition of your fluorophore-conjugated primary antibody without a washing step.[3]
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Analysis: Resuspend the cells in staining buffer for flow cytometric analysis.
Visualizing Logical Relationships
Mechanism of Non-Specific Binding and Mitigation Strategies
Caption: Key causes of non-specific binding and their corresponding solutions.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Fc Blocking | McGovern Medical School [med.uth.edu]
- 3. Human Fc Receptor Blocking Solution | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. biotium.com [biotium.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ptglab.com [ptglab.com]
- 9. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 13. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. bio-rad.com [bio-rad.com]
- 16. youtube.com [youtube.com]
Technical Support Center: BP Fluor™ 488 Protein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dye-to-protein ratios for BP Fluor™ 488 labeling. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for BP Fluor™ 488 labeling?
A1: The optimal molar ratio (MR) of BP Fluor™ 488 NHS ester to protein depends on the specific protein being labeled and its molecular weight. It is recommended to perform an initial optimization. A starting point for many proteins is a molar ratio between 5:1 and 20:1 (dye:protein). For antibodies, an optimal degree of labeling (DOL) is often between 4 and 9 dye molecules per antibody.[1][2]
Q2: What are the critical buffer requirements for a successful labeling reaction?
A2: The protein solution must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the protein for reaction with the dye.[1][2] The recommended reaction buffer for BP Fluor™ 488 is 1M Sodium Bicarbonate (NaHCO₃) at a pH of 8.5.[3] The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[4]
Q3: How do I calculate the Degree of Labeling (DOL)?
A3: The Degree of Labeling (DOL), or the average number of dye molecules per protein, can be calculated using spectrophotometry after removing all unbound dye. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (Amax), which for BP Fluor™ 488 is approximately 499 nm.[5][6]
The calculation involves using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm. A general formula is:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × Correction Factor)] / εₚᵣₒₜₑᵢₙ
DOL = (Aₘₐₓ × Dilution Factor) / (εₐₗₑₓₐ × Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~499 nm).
-
The Correction Factor for BP Fluor™ 488 (and its equivalent Alexa Fluor® 488) is approximately 0.11.[7]
-
εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of your protein at 280 nm.
-
εₐₗₑₓₐ is the molar extinction coefficient of BP Fluor™ 488, which is approximately 73,000 cm⁻¹M⁻¹.[5]
Q4: My labeled protein has precipitated. What could be the cause?
A4: Protein precipitation after labeling is often a sign of over-labeling.[1] Excessive conjugation of the hydrophobic dye molecules can lead to aggregation and precipitation. To resolve this, decrease the dye-to-protein molar ratio in your next labeling reaction. Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration may also help.
Q5: The fluorescence signal of my conjugate is weak. How can I improve it?
A5: A weak fluorescence signal can be due to under-labeling or self-quenching from over-labeling.[1] First, calculate the DOL to determine if the labeling was insufficient. If under-labeled, you can increase the dye-to-protein molar ratio. If the DOL is very high, self-quenching may be occurring, and you should reduce the molar ratio. Also, ensure the dye was not hydrolyzed by preparing the dye solution immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye | Prepare fresh dye solution in anhydrous DMSO immediately before use. |
| Low protein concentration | Concentrate the protein to at least 2 mg/mL.[4] | |
| Incorrect buffer pH or composition | Use a primary amine-free buffer (e.g., PBS) and adjust the pH to 8.3-8.5 with sodium bicarbonate.[3] | |
| Insufficient dye-to-protein ratio | Increase the molar ratio of dye to protein in the reaction. | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein ratio | Decrease the molar ratio of dye to protein.[1] |
| Protein aggregation | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling. | |
| Low Fluorescence Signal of Labeled Protein | Low DOL | Optimize the labeling reaction to achieve a higher DOL by increasing the dye-to-protein ratio. |
| Self-quenching of the dye at high DOL | Reduce the dye-to-protein molar ratio to avoid over-labeling.[1] | |
| Incomplete removal of free dye | Ensure thorough purification of the conjugate using size exclusion chromatography or dialysis to remove all unbound dye. |
Data Presentation
Recommended Molar Ratios for BP Fluor™ 488 NHS Ester
The following table provides starting recommendations for the molar ratio (MR) of BP Fluor™ 488 NHS ester to protein for various protein molecular weights. Optimization may be required for your specific protein and application.
| Protein Molecular Weight (kDa) | Recommended Molar Ratio (Dye:Protein) for Lower DOL | Recommended Molar Ratio (Dye:Protein) for Optimal DOL | Recommended Molar Ratio (Dye:Protein) for Higher DOL |
| 12 | 5 | 10 | 15 |
| 25 | 5 | 10 | 15 |
| 50 | 7 | 12 | 20 |
| 75 | 7 | 12 | 20 |
| 100 | 10 | 15 | 25 |
| 150 (e.g., IgG) | 10 | 15 | 25 |
This data is adapted from recommendations for spectrally equivalent dyes and should be used as a starting point for optimization.[7] For most applications involving antibodies, a final DOL of 4-9 is ideal.[1]
Experimental Protocols
Protein Preparation
-
The protein to be labeled must be purified and in a buffer free of primary amines (e.g., Tris, glycine) or ammonium ions (e.g., ammonium sulfate).
-
If the protein is in an incompatible buffer, perform a buffer exchange into Phosphate Buffered Saline (PBS) or a similar amine-free buffer using dialysis or a desalting column.
-
The recommended protein concentration is 2-10 mg/mL.[4] If the concentration is below 2 mg/mL, labeling efficiency will be reduced.[4]
BP Fluor™ 488 NHS Ester Labeling Reaction
-
Prepare the Reaction Buffer: For BP Fluor™ 488, the recommended reaction buffer is 1M Sodium Bicarbonate (NaHCO₃), pH 8.5.[3]
-
Prepare the Protein Solution: Adjust the protein concentration to 2 mg/mL in the reaction buffer. For a 100 µg labeling reaction, this would be 200 µg of antibody in 100 µL of reaction buffer.[3]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the BP Fluor™ 488 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
Calculate the Volume of Dye: Determine the required volume of the dye solution based on your desired dye-to-protein molar ratio (see table above).
-
Perform the Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of the dye solution. Protect the reaction from light and incubate for 1 hour at room temperature with gentle stirring.[3]
Purification of the Labeled Protein
-
After the incubation, the unreacted dye must be removed from the labeled protein. This is typically achieved using size exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin Desalting Columns).[3]
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the center of the column.
-
Centrifuge the column to collect the purified protein-dye conjugate. The smaller, unbound dye molecules will be retained in the column resin.[3]
-
The purified conjugate is now ready for characterization (DOL calculation) and downstream applications. Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[3]
Visualizations
Caption: Experimental workflow for BP Fluor™ 488 protein labeling.
Caption: Troubleshooting decision tree for BP Fluor™ 488 labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. BP Fluor 488 NHS ester, Alexa Fluor 488 NHS equivalent, 1374019-99-4 | BroadPharm [broadpharm.com]
- 6. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: BP Fluor 488 Photobleaching Prevention
Welcome to the technical support center for BP Fluor 488. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of photobleaching of this compound and other similar green fluorescent dyes during imaging experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound photobleaching.
Problem 1: My this compound signal is fading very quickly during image acquisition.
-
Question 1.1: I am observing rapid signal loss even with short exposure times. What could be the cause?
-
Answer: Rapid photobleaching, even with brief exposures, can be caused by several factors. High-intensity illumination is a primary cause of light-induced degradation of fluorophores.[1] Additionally, the presence of reactive oxygen species (ROS) in the imaging medium can accelerate the process.[2][3] The mechanism often involves the fluorophore entering an excited triplet state where it can react with molecular oxygen, leading to its irreversible destruction.[4][5]
-
-
Question 1.2: How can I immediately reduce the rate of photobleaching?
-
Answer: To immediately mitigate photobleaching, you should optimize your imaging parameters. Reduce the intensity of the excitation light by using the lowest possible laser power or lamp intensity that still provides a sufficient signal.[1] Decrease the exposure time to the minimum required for a clear image.[1] It is also recommended to only expose the sample to the excitation light when actively acquiring an image; use transmitted light for focusing whenever possible.[6]
-
Problem 2: My sample is still photobleaching despite optimizing my imaging settings.
-
Question 2.1: I've already minimized the light exposure, but the signal still isn't stable. What is the next step?
-
Answer: If optimizing imaging parameters is insufficient, the use of an antifade reagent is the most effective next step.[3] Antifade reagents are chemical cocktails that are added to your mounting medium or live-cell imaging buffer to scavenge for free radicals and reactive oxygen species, thereby protecting the fluorophore from photodamage.[3]
-
-
Question 2.2: Should I use a commercial or a homemade antifade reagent?
-
Answer: The choice between a commercial and a homemade antifade reagent depends on your specific needs and resources. Commercial antifade reagents are convenient and have been optimized for performance and stability. However, homemade preparations can be more cost-effective and allow for customization. Several effective antifade agents like n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD) can be used to prepare your own mounting media.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments. The primary cause of photobleaching involves the fluorophore entering a long-lived excited triplet state, where it can react with molecular oxygen to form reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.
Q2: Why is this compound susceptible to photobleaching?
A2: this compound, being a fluorescein derivative, is susceptible to photobleaching, a common issue with many organic fluorophores.[8][9] While it is designed to be more photostable than traditional fluorescein (FITC), it can still be photodegraded under intense or prolonged illumination.[8]
Q3: How does an antifade reagent work?
A3: The exact mechanisms of all antifade reagents are not fully understood, but they are generally believed to work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process.[2] By neutralizing these damaging molecules, antifade reagents reduce the likelihood of the fluorophore being chemically altered and losing its fluorescence.
Q4: Are there any downsides to using antifade reagents?
A4: While highly effective, some antifade reagents can have drawbacks. For instance, p-phenylenediamine (PPD), a very effective antifade agent, can cause autofluorescence at shorter excitation wavelengths and can be toxic.[3] Some antifade components may also reduce the initial fluorescence intensity of the dye, though they significantly prolong its signal.
Q5: Can I use antifade reagents for live-cell imaging?
A5: Yes, there are specific antifade reagents designed for live-cell imaging, such as ProLong Live Antifade Reagent.[10] It is crucial to use formulations that are non-toxic to cells and do not interfere with cellular processes. Standard antifade mounting media for fixed cells are generally not suitable for live-cell experiments due to their composition and potential cytotoxicity.[1]
Data Presentation
The following tables summarize the effectiveness of various antifade reagents on the photostability of Alexa Fluor 488, a close equivalent to this compound.
Table 1: Comparison of Commercial Antifade Reagents for Alexa Fluor 488
| Antifade Reagent | Relative Photostability (Normalized to PBS) | Key Features |
| PBS (Control) | 1.0 | No antifade protection |
| VectaShield® | ~10.7x | Offers excellent antifade properties for fluorescein.[2] |
| ProLong™ Diamond | High | Provides strong photobleaching protection. |
| SlowFade™ Diamond | High | Designed to suppress photobleaching and preserve signal. |
Note: The relative photostability is an approximation based on qualitative and quantitative data from various sources. Actual performance may vary depending on experimental conditions.
Table 2: Common Components of Homemade Antifade Reagents
| Antifade Agent | Typical Concentration | Advantages | Disadvantages |
| n-Propyl gallate (NPG) | 2-4% (w/v) | Effective, low toxicity. | Can be difficult to dissolve. |
| DABCO | 1-2.5% (w/v) | Good antifade properties, less toxic than PPD. | Less effective than PPD.[11] |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) | Highly effective.[11] | Can be toxic, may cause autofluorescence.[3] |
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Distilled water
Procedure:
-
Prepare a 10% (w/v) stock solution of NPG in glycerol. This may require gentle heating and stirring to dissolve completely.
-
In a separate container, mix 9 parts glycerol with 1 part 10x PBS.
-
Slowly add the 10% NPG stock solution to the glycerol/PBS mixture to achieve a final NPG concentration of 2% (w/v).
-
Mix thoroughly until the solution is homogeneous.
-
Store the antifade mounting medium in a light-protected container at 4°C.
Protocol 2: Quantitative Measurement of this compound Photobleaching
Objective: To quantify the rate of photobleaching of this compound under specific imaging conditions.
Procedure:
-
Sample Preparation: Prepare a slide with your this compound-labeled specimen mounted in the desired medium (with or without an antifade reagent).
-
Microscope Setup:
-
Use a fluorescence microscope with a camera capable of time-lapse imaging.
-
Set the excitation and emission filters appropriate for this compound (Excitation ~490 nm, Emission ~525 nm).
-
Choose an area of interest with clear and consistent fluorescence.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use consistent imaging settings (laser power/lamp intensity, exposure time, gain) throughout the experiment.
-
Acquire images at regular intervals (e.g., every 5 seconds) for a duration sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Measure the background intensity from a region without any fluorescent signal and subtract it from the ROI intensity for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From this plot, you can determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
signal quenching issues with BP Fluor 488 conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address signal quenching and other common issues encountered during experiments with BP Fluor 488 conjugates.
Introduction to this compound
This compound is a bright, photostable, green fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3] Its spectral properties are similar to other popular 488 nm dyes like Alexa Fluor 488 and FITC, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][2] this compound is known for its high fluorescence quantum yield and stability over a wide pH range.[1][4][5]
Key Properties of this compound:
| Property | Value |
|---|---|
| Excitation Maximum | ~499 nm[1] |
| Emission Maximum | ~520 nm[1] |
| Recommended Laser | 488 nm[1] |
| Recommended Filter | 530/30 nm[1] |
| Quantum Yield | High[1] |
| Photostability | High[1][5] |
| pH Stability | Stable over a wide pH range[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is signal quenching and how does it relate to photobleaching?
A1: Signal quenching is a broad term for any process that decreases the fluorescence intensity of a fluorophore. Photobleaching is a major cause of quenching and refers to the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6][7][8][9] This occurs when the fluorophore enters a long-lived, non-fluorescent "triplet state" from which it can react with other molecules, leading to its permanent damage.[7][8]
Q2: What are the primary causes of signal loss with this compound conjugates?
A2: The primary causes of signal loss include:
-
Photobleaching: Excessive exposure to high-intensity excitation light.[7][9]
-
High Degree of Labeling (DOL): While this compound is designed to minimize self-quenching, an excessively high number of dye molecules per protein can still lead to quenching and potential protein aggregation.[1][2][10]
-
Environmental Factors: Suboptimal pH, the presence of quenching agents in the buffer or mounting medium, and improper storage can all contribute to signal loss.[11]
-
Suboptimal Antibody Concentration: Using too little primary or secondary antibody will result in a weak signal.[12][13]
Q3: How can I minimize photobleaching during my imaging experiments?
A3: To minimize photobleaching:
-
Reduce Exposure Time and Intensity: Use the lowest possible laser power and shortest exposure time necessary to obtain a good signal.[7]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[12][13]
-
Image Quickly: Have a clear plan for the images you need to acquire to minimize the time the sample is exposed to light.
-
Choose the Right Fluorophore: For very long-term imaging, consider using more photostable dyes if this compound is not sufficient.[13]
Q4: What is the optimal Degree of Labeling (DOL) for this compound antibody conjugates?
A4: The optimal DOL can vary depending on the antibody and the application. However, a general guideline for antibodies is a DOL of 4 to 9.[2] It is recommended to perform a titration to determine the optimal DOL for your specific antibody and experimental setup.[10] Over-labeling can lead to signal quenching and precipitation of the conjugate.[2]
| Protein Molecular Weight (kDa) | Recommended this compound NHS: Protein Molar Ratio (MR) |
| 12 - 25 | 4 - 6 |
| 25 - 50 | 6 - 10 |
| 50 - 100 | 8 - 12 |
| > 100 | 10 - 15 |
This table provides general recommendations. The optimal ratio may need to be determined empirically.[2]
Troubleshooting Guide: Signal Quenching and Other Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low antibody concentration: Insufficient primary or secondary antibody. - Inactive antibody: Improper storage or handling. - Target not present or accessible: Low target expression or epitope masking. - Photobleaching: Excessive exposure to light. | - Perform an antibody titration to find the optimal concentration.[12][13] - Use a positive control to verify antibody activity.[12] - Check literature for expected target expression and consider antigen retrieval methods. - Minimize light exposure and use an antifade mounting medium.[7][12] |
| High Background | - Antibody concentration too high: Non-specific binding of primary or secondary antibody. - Inadequate blocking: Insufficient blocking of non-specific binding sites. - Incomplete washing: Residual unbound antibody. - Autofluorescence: Endogenous fluorescence from the sample. | - Titrate antibodies to the lowest concentration that gives a good signal-to-noise ratio.[12] - Increase blocking time or try a different blocking agent. - Increase the number and duration of wash steps.[14] - Include an unstained control to assess autofluorescence and consider using a quencher if necessary.[12] |
| Signal Fades Rapidly | - Photobleaching: High laser power, long exposure times. - No antifade reagent: Mounting medium lacks an antifade component. | - Reduce laser power and exposure time.[7] - Use a fresh, high-quality antifade mounting medium.[12][13] |
| Precipitates or Aggregates | - Over-labeled conjugate: High DOL leading to aggregation. - Improper storage: Repeated freeze-thaw cycles. - Contaminated buffers: Particulates in buffers or solutions. | - Use a conjugate with an optimal DOL or re-purify the conjugate.[2][10] - Aliquot antibody conjugates and store at -20°C or -80°C.[11] - Filter all buffers and solutions before use. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of adherent cells using a this compound conjugated secondary antibody.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target of interest)
-
This compound conjugated Secondary Antibody
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filters for this compound (Excitation: ~499 nm, Emission: ~520 nm).
Mandatory Visualizations
Caption: A typical workflow for an immunofluorescence experiment.
Caption: A troubleshooting flowchart for weak or no fluorescence signal.
Caption: A simplified diagram of the photobleaching process.
References
- 1. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. This compound tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 5. This compound amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 9. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - CH [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: BP Fluor 488 Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their immunohistochemistry (IHC) experiments using BP Fluor 488.
General Immunohistochemistry Workflow
A successful IHC experiment relies on a series of optimized steps. The following diagram illustrates a typical workflow, highlighting critical stages for enhancing the signal-to-noise ratio.
Caption: A generalized workflow for immunohistochemistry, indicating key stages for optimization.
Troubleshooting Guide
This guide addresses common issues encountered during IHC experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Background Staining
Question: Why am I observing high background fluorescence, which is obscuring my specific signal?
High background staining can arise from several factors, leading to a poor signal-to-noise ratio.[1][2][3] The following decision tree can help diagnose the source of the issue.
References
BP Fluor 488 stability in different mounting media
Welcome to the technical support center for BP Fluor 488. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common issues related to the stability of this compound in different mounting media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to other common green fluorophores?
A1: this compound is a bright and photostable green fluorescent dye with excitation and emission maxima around 493 nm and 519 nm, respectively. It is spectrally similar to other popular green fluorophores like Alexa Fluor® 488 and FITC, making it compatible with standard 488 nm laser lines and filter sets.[1][2] Compared to FITC, this compound exhibits superior brightness and photostability and is less sensitive to pH changes, making it a more robust choice for fluorescence microscopy.[1] It is considered an equivalent to Alexa Fluor® 488.[1][2]
Q2: Why is the choice of mounting medium critical for the stability of this compound?
A2: The mounting medium is a crucial component in fluorescence microscopy that directly impacts the stability and signal intensity of fluorophores like this compound.[3] An ideal mounting medium preserves the fluorescence signal by preventing photobleaching and quenching, matches the refractive index of the coverslip and immersion oil to ensure optimal image quality, and provides long-term stability for sample archiving.[3][4] The components of the mounting medium, such as the base solvent (aqueous vs. non-aqueous) and the presence of antifade reagents, can significantly influence the performance of this compound.[5]
Q3: What are the main types of mounting media, and which should I choose for this compound?
A3: Mounting media can be broadly categorized into aqueous (water-based) and non-aqueous (organic solvent-based) types.[6]
-
Aqueous Mounting Media: These are generally preferred for immunofluorescence applications as they are compatible with most fluorescent dyes, including this compound, and do not require dehydration of the sample, which can preserve cellular morphology.[7][8] They often contain glycerol to increase the refractive index and antifade agents to protect the fluorophore.
-
Non-Aqueous (Organic) Mounting Media: These media typically have a higher refractive index that better matches that of glass and immersion oil, leading to higher resolution images. However, they require the sample to be dehydrated, which can sometimes alter the specimen's structure.[6] this compound is reported to be more fluorescent and stable in permanent organic mounting media compared to FITC.[1]
The choice depends on your experimental needs. For routine immunofluorescence with this compound, an aqueous mounting medium with a good antifade reagent is often the best choice. For high-resolution imaging or long-term storage, a non-aqueous medium might be considered, provided the dehydration steps are optimized for your sample.
Q4: What are antifade reagents and why are they important?
A4: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[9] They work by scavenging free radicals and reactive oxygen species that are generated during the fluorescence process and can destroy the fluorophore.[5][9] Common antifade agents include PPD (p-phenylenediamine), DABCO (1,4-diazabicyclo[2.2.2]octane), and n-propyl gallate (NPG).[5] The use of an antifade is highly recommended to ensure a stable signal from this compound during imaging.
Troubleshooting Guide
Problem 1: Weak or No this compound Signal
| Possible Cause | Troubleshooting Steps |
| Low antigen expression | Ensure your target protein is expressed at a detectable level in your sample. Include a positive control with known high expression. |
| Inefficient antibody labeling | If you are labeling your own antibodies, ensure the labeling efficiency is optimal. Over-labeling can lead to quenching.[1] |
| Incorrect antibody concentration | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Incompatible secondary antibody | Ensure your secondary antibody is specific for the host species of your primary antibody. |
| Signal quenching by mounting medium | Some mounting media components can quench fluorescence. See the data on mounting media compatibility below. If you suspect quenching, try a different mounting medium. For instance, some antifade reagents can quench certain dyes.[10] |
| pH of mounting medium | While this compound is less sensitive to pH than FITC, extreme pH values can still affect its fluorescence.[1] Ensure your mounting medium is buffered to an appropriate pH (typically around 7.4-8.5). |
| Photobleaching | Minimize exposure of your sample to excitation light before and during imaging. Use an antifade mounting medium. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Non-specific antibody binding | Increase the concentration of blocking agents (e.g., BSA, serum) in your blocking and antibody incubation buffers. Ensure the blocking serum is from the same species as the secondary antibody. |
| Excess antibody | Reduce the concentration of your primary and/or secondary antibodies. Increase the number and duration of wash steps after antibody incubations. |
| Autofluorescence of the mounting medium | Some mounting media, particularly those containing PPD, can exhibit autofluorescence.[5] Choose a mounting medium with low intrinsic fluorescence. |
| Autofluorescence of the sample | Tissues can have endogenous fluorophores. Use a mounting medium with an antifade that can also help quench some autofluorescence, or perform a pre-staining quenching step. |
| Drying of the sample | Do not allow the sample to dry out at any stage of the staining protocol, as this can cause non-specific antibody binding and increase background. |
Data Presentation: this compound Stability in Common Mounting Media
While direct quantitative data for "this compound" is limited, the following table summarizes the expected relative stability based on data for the equivalent Alexa Fluor® 488 and the known properties of common mounting media. Stability is rated on a scale of 1 to 5 (1 = Poor, 5 = Excellent).
| Mounting Medium | Type | Antifade Agent | Expected this compound Photostability | Refractive Index (RI) | Key Considerations |
| PBS/Glycerol (90%) | Aqueous | None | 2 | ~1.46 | Inexpensive and easy to prepare, but lacks antifade protection, leading to rapid photobleaching. |
| PBS/Glycerol with NPG | Aqueous | n-propyl gallate | 4 | ~1.46 | Good photostability. NPG is less toxic than PPD. |
| PBS/Glycerol with DABCO | Aqueous | DABCO | 3-4 | ~1.46 | Offers good protection but may be less effective than PPD. Less toxic than PPD.[11] |
| Vectashield® | Aqueous (Glycerol-based) | Proprietary | 4 | ~1.45 | Widely used with good antifade properties. May not be optimal for cyanine dyes.[4] |
| ProLong™ Gold/Diamond | Aqueous (Hard-setting) | Proprietary | 5 | ~1.47 (cured) | Excellent photostability for Alexa Fluor dyes.[10] Cures to a solid, allowing for long-term storage without sealing. |
| Fluoromount-G™ | Aqueous | None | 2 | ~1.40 | Provides a semi-permanent seal but lacks an antifade agent. |
| Cytoseal™ 60 | Non-aqueous | None | 3 | ~1.48 | Toluene-based. May quench some green fluorophores.[10] Requires sample dehydration. |
| DPX | Non-aqueous | None | 3 | ~1.52 | Xylene-based. Good for long-term storage but requires dehydration. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound in a Mounting Medium
This protocol provides a method to quantify and compare the photostability of this compound in different mounting media.
Materials:
-
Cells or tissue sections stained with a this compound-conjugated antibody.
-
A selection of mounting media to be tested.
-
Microscope slides and coverslips.
-
Fluorescence microscope (confocal is recommended) with a 488 nm laser and appropriate emission filters.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare multiple identical slides of your stained sample.
-
Mounting: Mount each slide with a different mounting medium according to the manufacturer's instructions. If using a hardening medium, allow it to cure completely.
-
Image Acquisition:
-
Place a slide on the microscope stage and locate a region of interest.
-
Set the microscope parameters (laser power, gain, pinhole size for confocal) to obtain a good initial signal without saturation. Keep these parameters constant for all samples.
-
Acquire an initial image (time point 0).
-
Continuously expose the same region to the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes) or until the signal has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest (ROI) within a stained structure.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Normalize the intensity values to the initial intensity at time point 0.
-
Plot the normalized intensity as a function of time for each mounting medium.
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies better photostability.
-
Visualizations
Caption: A typical workflow for an immunofluorescence staining experiment.
Caption: A logical workflow for troubleshooting weak fluorescence signals.
References
- 1. ibidi.com [ibidi.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. unige.ch [unige.ch]
- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
effect of fixation on BP Fluor 488 fluorescence
Welcome to the technical support center for BP Fluor 488. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound, with a specific focus on the effects of fixation on its fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it an equivalent to?
A1: this compound is a bright, highly photostable green fluorescent dye often used for labeling antibodies, proteins, and other molecules for applications like fluorescence microscopy and flow cytometry.[1][2][3] It has an excitation maximum at approximately 499 nm and an emission maximum at 520 nm.[2][4][5][6] this compound is structurally and spectrally equivalent to Alexa Fluor® 488.[1][3]
Q2: Is this compound compatible with common fixatives like paraformaldehyde (PFA)?
A2: Yes, this compound is compatible with crosslinking fixatives such as formaldehyde and paraformaldehyde (PFA).[1] These fixatives are widely used in immunofluorescence protocols and generally preserve the fluorescence of this compound and similar dyes well.[7]
Q3: How does methanol or acetone fixation affect this compound fluorescence?
A3: Methanol and acetone are precipitating fixatives that also permeabilize the cell membrane. While small molecule dyes like FITC (similar to this compound) are generally not impacted by methanol fixation, these organic solvents can sometimes lead to a reduction in fluorescence intensity for certain fluorophores and may cause visible cellular damage.[7][8] It is recommended to test these fixatives on a small sample first.
Q4: Can I store my PFA-fixed samples stained with this compound?
A4: Yes, cells fixed with formaldehyde can typically be stored at 4°C for up to a week before proceeding with staining.[9] However, prolonged fixation times (e.g., over 24 hours) with PFA can sometimes lead to a decreased signal intensity for certain antibody targets.[8]
Q5: Is this compound sensitive to pH changes?
A5: this compound is designed to be stable and maintain its fluorescence over a wide pH range, typically from pH 4 to 10.[10][11] This makes it more robust than its predecessor, FITC.[1]
Troubleshooting Guide
Problem: Weak or No Signal After Fixation
Q: My this compound signal is very dim or has disappeared completely after fixing and permeabilizing my cells. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Harsh Permeabilization: The concentration of the detergent used for permeabilization (e.g., Triton X-100, Saponin) might be too high or the incubation time too long. This can extract the fluorophore-conjugated molecules from the cell.[12][13]
-
Fixation Time: While generally compatible, excessively long fixation in PFA can sometimes diminish antigenicity and affect signal.[8]
-
Fluorophore Degradation: Some fluorescent proteins are known to lose signal after fixation.[17] Although this compound is highly photostable, the fixation process can alter the local chemical environment.
-
Solution: Ensure the fixative is freshly prepared. You can also try an alternative fixation method (see the data summary table below). For critical experiments, using an anti-488 antibody to amplify the signal after the initial staining protocol can sometimes recover the signal.[12]
-
Problem: High Background Fluorescence
Q: I'm observing high, non-specific background staining in my images. How can I reduce it?
A: High background can obscure your specific signal. Here are common causes and solutions:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[19]
-
-
Autofluorescence: Aldehyde fixation (PFA, formaldehyde) can sometimes increase the natural autofluorescence of the cells.[20]
-
Solution: You can perform an optional quenching step after fixation by incubating the cells with 50 mM NH₄Cl for 15 minutes.[9] Additionally, ensure you acquire images using appropriate controls (e.g., an unstained, fixed sample) to set the baseline for background fluorescence.
-
Data Presentation
Summary of Fixative Effects on this compound
This table summarizes the expected effects of common fixation methods on this compound fluorescence based on its properties and data from equivalent fluorophores.
| Fixative | Type | Permeabilization | Recommended Use | Potential Issues |
| 4% Paraformaldehyde (PFA) | Cross-linking | No | Standard for preserving cell morphology and antigenicity. Highly compatible with this compound. | May require a separate permeabilization step (e.g., Triton X-100). Can cause minor autofluorescence. |
| 100% Methanol (cold) | Precipitating | Yes | Fixes and permeabilizes simultaneously. Useful for some cytoskeletal and nuclear antigens. | Can alter cell morphology and may reduce fluorescence intensity for some fluorophores.[7][8] |
| 100% Acetone (cold) | Precipitating | Yes | Similar to methanol; fixes and permeabilizes. | Can cause protein denaturation and cellular shrinkage. May quench fluorescence in certain contexts.[21] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with PFA Fixation
This protocol is a general guideline for staining cultured cells grown on coverslips.
-
Wash: Gently rinse cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with freshly prepared 4% PFA in PBS for 10-15 minutes at room temperature.[9][16]
-
Wash: Rinse the cells three times with 1X PBS for 5 minutes each.
-
(Optional) Quenching: To reduce autofluorescence from free aldehyde groups, incubate with 50 mM NH₄Cl in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 15 minutes at room temperature.[14]
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Normal Goat Serum, 3% BSA in PBS) for 1 hour at room temperature.[15][18]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 3 hours at room temperature or overnight at 4°C.
-
Wash: Rinse the cells three times with wash buffer (e.g., 0.1% Tween-20 in PBS) for 5 minutes each.[15]
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash: Repeat the wash step from point 8.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for the 488 nm channel.
Protocol 2: Immunofluorescence Staining with Methanol Fixation
-
Wash: Gently rinse cells once with 1X PBS.
-
Fixation & Permeabilization: Add ice-cold 100% methanol (stored at -20°C) to the cells and incubate for 5-10 minutes at -20°C.[14][15][22]
-
Wash: Rinse the cells three times with 1X PBS for 5 minutes each to rehydrate.
-
Blocking: Proceed with the blocking step (Step 6) from Protocol 1.
-
Antibody Incubation & Subsequent Steps: Continue with Steps 7-12 from Protocol 1.
Visualizations
Caption: General workflow for immunofluorescence staining.
Caption: Conceptual effect of different fixation methods.
Caption: Troubleshooting decision tree for common issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. This compound Biotin, Alexa Fluor 488 biotin equivalent | BroadPharm [broadpharm.com]
- 4. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 5. This compound NHS ester, Alexa Fluor 488 NHS equivalent, 1374019-99-4 | BroadPharm [broadpharm.com]
- 6. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 11. This compound amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. usbio.net [usbio.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. img.abclonal.com [img.abclonal.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
- 20. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studying Fluorescence Sensing of Acetone and Tryptophan and Antibacterial Properties Based on Zinc-Based Triple Interpenetrating Metal–Organic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sysy-histosure.com [sysy-histosure.com]
Technical Support Center: Post-Conjugation Purification of BP Fluor 488
Welcome to the technical support center for the purification of biomolecules conjugated with BP Fluor 488. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unbound this compound dye from their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound dye after conjugation?
A1: The removal of unconjugated ("free") dye is a critical step for several reasons:
-
Accurate Quantification: The presence of free dye will interfere with the accurate determination of the dye-to-protein ratio (degree of labeling), a crucial parameter for the quality control of the conjugate.
-
Reduced Background Signal: Unbound dye contributes to high background fluorescence in immunoassays and imaging applications, leading to a lower signal-to-noise ratio and potentially false-positive results.
-
Prevention of Non-Specific Binding: Free dye can non-specifically bind to cells or other components in your assay, leading to misleading results.
-
Improved Conjugate Purity: For therapeutic applications, the removal of all non-conjugated components is essential to ensure the safety and efficacy of the final product.
Q2: What are the common methods for removing unbound this compound dye?
A2: The most common methods for separating conjugated proteins from free dye are based on differences in molecular size. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (the conjugated antibody) elute first, while smaller molecules (the free dye) are retained longer.
-
Dialysis: This method involves placing the conjugation reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The smaller, unbound dye molecules diffuse out into a larger volume of buffer, while the larger conjugate is retained.
-
Ultrafiltration/Diafiltration: This technique uses a centrifugal device or a tangential flow filtration system with a semi-permeable membrane to separate molecules by size. The larger conjugate is retained on the membrane, while the smaller, unbound dye passes through with the buffer.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the scale of your experiment, the required purity, and the available equipment. The following table provides a general comparison:
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration/Diafiltration |
| Principle | Separation by size in a column | Diffusion across a semi-permeable membrane | Filtration through a semi-permeable membrane |
| Speed | Fast (minutes to an hour) | Slow (hours to days) | Fast (minutes to an hour) |
| Sample Volume | Small to large | Small to large | Small to large |
| Dilution | Can be minimal | Significant dilution | Minimal dilution (can concentrate the sample) |
| Efficiency | High | Moderate to High (depends on buffer changes) | High |
| Equipment | Chromatography system (FPLC) or spin columns | Dialysis tubing/cassettes, beakers, stir plate | Centrifuge with appropriate rotors, or TFF system |
| Cost | Moderate to High | Low | Low to Moderate |
Troubleshooting Guide
This section addresses common issues encountered during the removal of unbound this compound dye.
Issue 1: Incomplete Removal of Free Dye
-
Symptom: High background fluorescence in downstream applications; inaccurate dye-to-protein ratio.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate column size or resin for SEC | Ensure the column bed volume is sufficient for the sample volume (typically, sample volume should not exceed 30% of the bed volume for desalting applications).[1] For this compound, a resin with an exclusion limit appropriate for separating small molecules from your protein of interest should be used (e.g., Sephadex G-25).[1][2] |
| Insufficient dialysis time or infrequent buffer changes | Dialyze for a longer period (e.g., overnight) and perform at least 3-4 buffer changes with a large volume of fresh, cold buffer. |
| Incorrect MWCO of the dialysis or ultrafiltration membrane | Use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the free dye to pass through. A 10 kDa MWCO is often a good starting point for antibodies. |
| Overloading the purification column or device | Adhere to the manufacturer's recommendations for the maximum sample volume and concentration for the specific column or ultrafiltration device being used. |
| Dye aggregation | Some fluorescent dyes can aggregate, leading to their co-elution with the protein conjugate. Ensure proper storage and handling of the dye. If aggregation is suspected, a different purification method or a resin with a different chemistry might be necessary. |
Issue 2: Low Recovery of the Conjugated Protein
-
Symptom: The final concentration of the purified conjugate is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Non-specific binding to the purification matrix | Pre-equilibrate the SEC column or ultrafiltration membrane with a blocking agent like Bovine Serum Albumin (BSA) if you suspect your protein is "sticky". Ensure the ionic strength of your buffer is appropriate to minimize ionic interactions with the matrix (e.g., at least 150 mM NaCl).[3] |
| Protein precipitation or aggregation | Over-labeling can sometimes lead to protein aggregation and precipitation.[4] Perform purification steps at 4°C to improve protein stability. Ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability. |
| Loss of protein during transfer steps | Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips. |
| Incorrect operation of purification equipment | Ensure you are following the manufacturer's protocols for the specific columns or devices, including centrifugation speeds and times for spin columns and ultrafiltration units. |
| Forgetting to collect all fractions (SEC) | When using gravity-flow SEC, ensure you collect all fractions containing your protein of interest. Monitor the elution profile using a UV detector or by eye if the conjugate is colored. |
Issue 3: Protein Aggregation During Purification
-
Symptom: The purified conjugate shows signs of precipitation or gives multiple peaks in analytical SEC.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Over-labeling of the protein | Reduce the molar excess of the dye in the conjugation reaction. Over-modification of surface lysines can lead to changes in protein conformation and aggregation. |
| Harsh buffer conditions | Ensure the pH of your purification buffer is optimal for your protein's stability and is at least one pH unit away from its isoelectric point.[5] |
| High protein concentration | If possible, perform the purification at a lower protein concentration to reduce the likelihood of intermolecular interactions that can lead to aggregation.[5] |
| Inappropriate storage | Store the purified conjugate at the recommended temperature and concentration. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Gravity Flow using Sephadex G-25)
This protocol is suitable for desalting and removing unbound dye from small to medium-scale conjugation reactions.
Materials:
-
Sephadex G-25 resin
-
Chromatography column (e.g., PD-10 column)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Conjugation reaction mixture
-
Collection tubes
Methodology:
-
Resin Preparation: Swell the Sephadex G-25 resin in the Equilibration Buffer according to the manufacturer's instructions. A general guideline is to use about 5-10 mL of buffer per gram of dry resin. Allow the resin to swell completely (can take a few hours at room temperature).
-
Column Packing: Gently pour the swollen resin slurry into the chromatography column. Allow the resin to settle and the buffer to drain. The packed bed volume should be at least 4-5 times the sample volume.
-
Column Equilibration: Wash the packed column with 3-5 column volumes of Equilibration Buffer to ensure the resin is fully equilibrated and to remove any fine particles.
-
Sample Application: Allow the buffer to drain until it is just at the top of the resin bed. Carefully apply the conjugation reaction mixture to the top of the resin.
-
Elution: Once the sample has entered the resin bed, add Equilibration Buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions immediately. The larger, conjugated protein will elute first in the void volume, appearing as a colored band. The smaller, unbound dye will elute later.
-
Analysis: Pool the fractions containing the purified conjugate. Measure the absorbance at 280 nm (for protein) and 499 nm (for this compound) to determine the protein concentration and degree of labeling.
Protocol 2: Ultrafiltration/Diafiltration (Spin Column)
This is a rapid method for removing unbound dye and concentrating the sample.
Materials:
-
Centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa for antibodies)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge with a rotor compatible with the filter units
-
Collection tubes
Methodology:
-
Device Preparation: Pre-rinse the centrifugal filter unit by adding the maximum volume of Purification Buffer and centrifuging according to the manufacturer's instructions. Discard the flow-through. This step helps to remove any preservatives and wet the membrane.
-
Sample Addition: Add the conjugation reaction mixture to the filter unit.
-
First Centrifugation: Centrifuge the unit at the recommended speed and time to reduce the volume. The unbound dye will pass through the membrane into the collection tube.
-
Washing (Diafiltration): Discard the flow-through. Add fresh Purification Buffer to the filter unit to bring the volume back to the original sample volume.
-
Repeat Centrifugation and Washing: Repeat the centrifugation and washing steps 2-3 more times to ensure complete removal of the unbound dye.
-
Final Concentration and Recovery: After the final wash, perform a final centrifugation step to concentrate the sample to the desired volume. To recover the purified conjugate, invert the filter unit into a clean collection tube and centrifuge briefly as per the manufacturer's instructions.
Visualizations
Caption: Overview of the post-conjugation purification workflow.
Caption: A logical guide for troubleshooting incomplete dye removal.
References
Technical Support Center: Compensation for BP Fluor 488 in Multicolor Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BP Fluor 488 in multicolor flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which common fluorochromes is it spectrally similar?
This compound is a bright, green-fluorescent dye commonly used for labeling antibodies and other proteins in flow cytometry and microscopy.[1] It is excited by the 488 nm blue laser and is spectrally equivalent to other popular fluorochromes such as Alexa Fluor® 488 and fluorescein isothiocyanate (FITC).[2][3] This similarity means that its excitation and emission properties are comparable, and it can be used with standard filter sets designed for these dyes.[2]
Q2: What is spectral overlap and why is compensation necessary when using this compound?
Spectral overlap occurs when the emission spectrum of one fluorochrome extends into the detection channel of another.[4][5] this compound, like most fluorochromes, has a broad emission spectrum. This means that while its peak emission is in the green range, it also emits some light at longer wavelengths that can be detected in channels intended for other fluorochromes, such as phycoerythrin (PE).[5] This "spillover" can lead to false positive signals. Compensation is a mathematical correction that subtracts the unwanted signal from the secondary channel, ensuring that the measured signal accurately reflects the intended fluorochrome.[4]
Q3: What are single-stain compensation controls and why are they critical?
Single-stain compensation controls are samples that are stained with only one fluorochrome-conjugated antibody from your multicolor panel.[6] These controls are essential for calculating the amount of spectral overlap from each fluorochrome into every other channel.[6][7] For accurate compensation, it is crucial to have a separate single-stain control for every fluorochrome in your experiment, including this compound.
Q4: Should I use cells or compensation beads for my this compound single-stain control?
Both cells and antibody-capture beads can be used for compensation controls.[8]
-
Cells are a good option if you have a sufficient number of cells and the marker is expressed at a high enough level to get a bright positive signal. The advantage is that the autofluorescence of the control will match your experimental sample.
-
Antibody-capture beads are an excellent alternative, especially when dealing with rare cell populations or antigens with low expression.[8] Beads provide a bright, consistent positive signal, which is crucial for accurate compensation calculations.[8]
A key principle is that the positive control signal must be at least as bright, or brighter than, the signal you expect in your fully stained sample.[7]
Quantitative Data: Estimated Spillover for this compound
The following table provides an example of a compensation matrix with estimated spillover values for this compound (using its spectral equivalent, Alexa Fluor® 488) into other common channels. These values are illustrative and can vary depending on the instrument setup, filters, and detector voltages. It is always necessary to determine the specific compensation matrix for your instrument and experiment.
| Primary Fluorochrome (Detector) | % Spillover into PE Detector | % Spillover into PE-Cy5 Detector | % Spillover into APC Detector |
| This compound / Alexa Fluor® 488 | ~18%[2] | ~1-3% | ~0-1% |
| PE | 100% | ~10-15% | ~1-2% |
| PE-Cy5 | ~1-5% | 100% | ~5-10% |
| APC | ~0% | ~0-1% | 100% |
Experimental Protocol: Setting Up Single-Stain Compensation Controls for this compound
This protocol outlines the steps for preparing single-stain compensation controls using either cells or antibody-capture beads.
Materials:
-
Cells or antibody-capture beads (e.g., anti-mouse Ig, kappa beads for mouse monoclonal antibodies)
-
This compound-conjugated antibody
-
All other fluorochrome-conjugated antibodies in your panel
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Label Tubes: Prepare a separate tube for each single-stain control, including one for this compound. Also, prepare an unstained control tube (containing only cells or beads).
-
Cell Preparation (if using cells):
-
Prepare a single-cell suspension of your experimental cells.
-
Aliquot approximately 1 million cells into each labeled tube.
-
Wash the cells with flow cytometry staining buffer.
-
-
Bead Preparation (if using beads):
-
Vortex the antibody-capture beads to ensure a uniform suspension.
-
Add one drop of beads to each labeled tube.
-
-
Antibody Staining:
-
To the "this compound" tube, add the pre-titrated optimal amount of your this compound-conjugated antibody.
-
Repeat this for each of the other single-stain control tubes, adding only the corresponding single antibody to each tube.
-
To the unstained control tube, add only staining buffer.
-
-
Incubation:
-
Vortex the tubes gently.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Wash:
-
Add 2 mL of flow cytometry staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension:
-
Resuspend the cell or bead pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).
-
-
Data Acquisition:
-
Acquire the single-stain controls on the flow cytometer. Ensure you collect a sufficient number of events for both the positive and negative populations to accurately calculate the compensation matrix.
-
Troubleshooting Guide
Problem 1: Over-compensation or under-compensation of this compound signal.
-
Possible Cause: The single-stain control for this compound was not bright enough.
-
Solution: Ensure your positive control is sufficiently bright. If using cells with low antigen expression, consider using antibody-capture beads or a different cell line with higher expression for the compensation control.
-
-
Possible Cause: Incorrect gating on the positive and negative populations during compensation setup.
-
Solution: Review your gating strategy. The gates for the positive and negative populations in your single-stain control should be clearly defined.
-
-
Possible Cause: The voltage settings for the detectors were changed after the compensation was set.
-
Solution: Always set your detector voltages before running your compensation controls and do not change them during the experiment.
-
Problem 2: High background fluorescence in other channels, seemingly caused by this compound.
-
Possible Cause: this compound is a very bright fluorochrome, which can lead to significant spillover, especially into adjacent detectors like PE.
-
Solution: Ensure accurate compensation is performed. In panel design, try to pair this compound with markers that are not co-expressed with markers detected in channels with high spillover.
-
-
Possible Cause: Non-specific binding of the this compound-conjugated antibody.
-
Solution: Titrate your antibody to find the optimal concentration that gives a good signal-to-noise ratio. Include appropriate blocking steps in your staining protocol (e.g., Fc block).
-
Problem 3: Difficulty resolving a dim population in a channel adjacent to this compound.
-
Possible Cause: Spillover spreading from the bright this compound signal is obscuring the dim population. Spillover spreading is the increase in the width of the negative population in a secondary channel due to the fluorescence of a bright fluorochrome in the primary channel.
-
Solution: In your panel design, avoid placing a marker for a dimly expressed antigen in a channel that receives significant spillover from a bright fluorochrome like this compound. For example, if you have a dim PE signal, it might be difficult to resolve in the presence of a bright this compound signal.
-
Visualizations
Caption: Workflow for setting up multicolor flow cytometry compensation.
Caption: Diagram of spectral overlap and the role of compensation.
References
- 1. reddit.com [reddit.com]
- 2. Compensation of Fluorescent Spillover • CytoExploreR [dillonhammill.github.io]
- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Spectral Flow Cytometry Panel Controls and Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BP Fluor 488 vs. Alexa Fluor 488: A Comparative Guide to Photostability for Researchers
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that directly impacts the quality and reliability of experimental data. Among the green fluorescent dyes compatible with the 488 nm laser line, BP Fluor 488 and Alexa Fluor 488 are prominent choices. This guide provides an objective comparison of their photostability and overall performance, supported by available data and a detailed experimental protocol for independent verification.
Performance Overview and Data
Both this compound and Alexa Fluor 488 are recognized for their high brightness and photostability, making them suitable for demanding applications such as fluorescence microscopy and flow cytometry.[1][2] this compound is often marketed as an equivalent to Alexa Fluor 488, exhibiting comparable spectral properties and high fluorescence quantum yield.[2]
Quantitative data on the fluorescence quantum yield, a measure of the dye's brightness, is available for both fluorophores. The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, indicating the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter fluorophore.
| Property | This compound | Alexa Fluor 488 |
| Fluorescence Quantum Yield (Φ) | 0.91 | 0.92 |
Experimental Protocol: Measuring Photostability
To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of fluorescently labeled antibodies is provided below. This protocol is a generalized procedure based on common immunofluorescence and photobleaching analysis techniques.
Objective: To quantitatively compare the photostability of antibodies conjugated to this compound and Alexa Fluor 488 by measuring the rate of photobleaching under controlled illumination.
Materials:
-
Fixed cells or tissue sections with the target antigen
-
Primary antibody specific to the target antigen
-
Secondary antibodies conjugated to this compound and Alexa Fluor 488
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% bovine serum albumin and 0.1% Triton X-100)
-
Antifade mounting medium
-
Fluorescence microscope with a 488 nm laser, a suitable filter set, and a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Culture and fix cells or prepare tissue sections according to standard protocols.
-
Permeabilize the samples with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature to allow antibody access to intracellular antigens.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the samples in blocking solution for 1 hour at room temperature.
-
Incubate the samples with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the samples three times with PBS for 5 minutes each.
-
Incubate the samples with either this compound-conjugated or Alexa Fluor 488-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the samples three times with PBS for 5 minutes each, protecting them from light.
-
-
Mounting:
-
Mount the samples on microscope slides using an antifade mounting medium.
-
Seal the coverslip with nail polish to prevent drying.
-
-
Image Acquisition and Photobleaching:
-
Locate a region of interest (ROI) with clearly stained structures under the fluorescence microscope using low laser power.
-
Set the image acquisition parameters (e.g., laser power, exposure time, gain) to obtain a strong but not saturated signal. Keep these parameters constant for all samples.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the ROI with the 488 nm laser at a defined, constant power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select a specific stained structure within the ROI and measure its mean fluorescence intensity at each time point.
-
Select a background region and measure its mean fluorescence intensity at each time point.
-
Correct the fluorescence intensity of the stained structure by subtracting the background intensity for each time point.
-
Normalize the corrected fluorescence intensity at each time point to the initial intensity at time point 0.
-
Plot the normalized fluorescence intensity as a function of time for both this compound and Alexa Fluor 488.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each fluorophore.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of this compound and Alexa Fluor 488.
Conclusion
Both this compound and Alexa Fluor 488 are excellent choices for fluorescence-based applications, offering high brightness and robust photostability. The selection between the two may come down to factors such as availability, cost, and specific experimental requirements. For critical applications where maximal photostability is paramount, it is recommended that researchers perform a direct comparison using the protocol outlined above to determine the optimal fluorophore for their specific imaging conditions and instrumentation. This empirical approach will provide the most reliable data for making an informed decision.
References
A Head-to-Head Comparison: BP Fluor 488 vs. FITC for Immunofluorescence
In the realm of immunofluorescence, the choice of fluorophore can significantly impact the quality and reliability of experimental results. For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse, widely used for its green fluorescence. However, the advent of modern dyes, such as BP Fluor 488, presents researchers with compelling alternatives. This guide provides an objective comparison of this compound and FITC, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their immunofluorescence applications.
Executive Summary
This compound emerges as a superior alternative to FITC for immunofluorescence, primarily due to its enhanced brightness and exceptional photostability. While both dyes share similar excitation and emission spectra, allowing for their use with standard filter sets, this compound's resistance to photobleaching and pH-insensitivity translate to more robust and reproducible staining.
Performance Characteristics: A Quantitative Look
The superior performance of this compound can be attributed to its intrinsic photophysical properties. The following table summarizes the key quantitative data for both fluorophores.
| Property | This compound | FITC | Advantage |
| Max Excitation (nm) | ~495 - 499 | ~495 | Comparable |
| Max Emission (nm) | ~519 - 520 | ~519 - 525 | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) * | ~71,800 - 73,000[1][2][3][4] | ~73,000 - 75,000[5][6] | Comparable |
| Quantum Yield | ~0.91 - 0.92[1][2][3][4] | ~0.50 - 0.92[5][6][7][8] | This compound |
| Photostability | High | Low[5][6][9] | This compound |
| pH Sensitivity | Low (stable over a wide pH range)[3] | High (fluorescence decreases in acidic pH)[9][10] | This compound |
Note: The Molar Extinction Coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
The higher and more stable quantum yield of this compound directly translates to a brighter fluorescent signal. While the quantum yield of FITC can be high under optimal conditions, it is known to be highly dependent on its environment, particularly pH.
Key Performance Advantages of this compound
Enhanced Brightness: this compound consistently produces brighter signals compared to FITC.[11] This is a significant advantage when detecting low-abundance targets, allowing for shorter exposure times and reduced background noise.
Superior Photostability: One of the most significant drawbacks of FITC is its rapid photobleaching upon exposure to excitation light.[5][6][9] This fading of the fluorescent signal can hinder quantitative analysis and the capture of high-quality images, especially during prolonged imaging sessions. In contrast, this compound exhibits remarkable photostability, providing a stable signal for more extended periods.[3] This allows for more time for image acquisition and the ability to perform complex imaging experiments like z-stacking and time-lapse microscopy with minimal signal loss.
pH Insensitivity: The fluorescence of FITC is highly sensitive to the pH of its environment, with a significant decrease in signal intensity in acidic conditions.[9][10] This can be a critical issue in certain cellular compartments or with specific fixation and permeabilization protocols that may alter the local pH. This compound is stable over a broad pH range, ensuring more reliable and consistent staining regardless of the experimental conditions.[3]
Experimental Workflow: Indirect Immunofluorescence
The following diagram illustrates a typical indirect immunofluorescence workflow, which is applicable for both this compound and FITC conjugated secondary antibodies.
Caption: Indirect Immunofluorescence Workflow.
Logical Comparison of Fluorophore Properties
The decision to use this compound or FITC can be broken down into a logical consideration of their key properties.
Caption: Key considerations for choosing between this compound and FITC.
Experimental Protocols
A detailed protocol for indirect immunofluorescence is provided below. This protocol is a general guideline and may require optimization for specific cell types, tissues, and antibodies.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibody (specific to the target antigen)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, this compound)
-
Antifade mounting medium
-
Coverslips and microscope slides
Protocol:
-
Cell/Tissue Preparation:
-
For cultured cells on coverslips: Wash briefly with PBS.
-
For tissue sections: Deparaffinize and rehydrate as required.
-
-
Fixation:
-
Incubate samples in fixation buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples in permeabilization buffer for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody dilution buffer (e.g., 1% BSA in PBST).
-
Incubate samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound or FITC-conjugated secondary antibody to its optimal concentration in antibody dilution buffer. Protect from light from this step onwards.
-
Incubate samples with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (standard FITC/GFP filter set).
-
Conclusion
For researchers seeking high-quality, reproducible immunofluorescence data, this compound offers a clear advantage over the traditional FITC dye. Its superior brightness, exceptional photostability, and resistance to pH changes make it the ideal choice for a wide range of applications, from routine protein localization to demanding quantitative imaging and the detection of low-abundance targets. While FITC remains a viable option for certain applications, particularly when budget is a primary concern and imaging requirements are less stringent, the superior performance of this compound justifies its consideration for achieving the most reliable and sensitive immunofluorescence results.
References
- 1. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 2. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 3. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 11. optolongfilter.com [optolongfilter.com]
A Head-to-Head Comparison: BP Fluor 488 Outshines the Classic Cy2 for Demanding Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of BP Fluor 488 and the traditional cyanine dye, Cy2, highlighting key performance differences backed by available data. The evidence points to this compound as a superior alternative, offering significantly enhanced brightness and photostability, critical for advanced imaging and quantitative applications.
In the realm of green-emitting fluorophores, both this compound and Cy2 have been utilized for various biological applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. However, advancements in dye chemistry have led to the development of next-generation fluorophores like this compound, which address the limitations of older dyes such as Cy2.
Quantitative Performance: A Clear Distinction in Brightness
The brightness of a fluorophore is a critical parameter, determined by its molar extinction coefficient and quantum yield. A higher value in both these parameters translates to a brighter signal, enabling the detection of low-abundance targets and reducing required exposure times.
This compound, an Alexa Fluor 488 equivalent, demonstrates exceptional brightness.[1][2] It possesses a high fluorescence quantum yield and is stable across a broad pH range.[2] In contrast, while Cy2 is a cyanine dye with a characteristically high extinction coefficient, specific quantitative data for its quantum yield is less readily available, and it has been largely superseded by more advanced dyes.[3][4][5] Notably, protein conjugates made with Alexa Fluor 488, to which this compound is equivalent, have been shown to be significantly brighter than those made with Cy2.[6]
| Feature | This compound | Cy2 |
| Excitation Maximum (nm) | ~499 | ~492 |
| Emission Maximum (nm) | ~520 | ~508-510 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000 | High (specific value not consistently reported) |
| Quantum Yield | ~0.92 | Not consistently reported |
| Relative Brightness | Very High | Moderate |
| Photostability | High | Low to Moderate |
| pH Sensitivity | Low (stable over pH 4-10) | Information not readily available |
Photostability: A Decisive Advantage for this compound
One of the most significant drawbacks of many traditional fluorescent dyes is their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This is a major limitation for experiments requiring long acquisition times, such as confocal microscopy and live-cell imaging.
This compound is explicitly stated to be more photostable than Cy2.[1] This enhanced photostability allows for longer and more intense imaging sessions without significant signal loss, resulting in higher quality images and more reliable quantitative data. The cyanine dye family, to which Cy2 belongs, is known to have variable photostability, and Cy2, in particular, is outperformed by modern fluorophores in this regard.[7][8]
Experimental Protocol: Indirect Immunofluorescence Staining
The following is a detailed methodology for a typical indirect immunofluorescence experiment, a common application for both this compound and Cy2. This protocol provides a framework that can be optimized for specific cell types, antibodies, and experimental setups.
Objective: To visualize the subcellular localization of a target protein in cultured cells using a primary antibody and a secondary antibody conjugated to a fluorescent dye (e.g., this compound).
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target protein)
-
Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated with this compound)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation:
-
Rinse the coverslips with cultured cells twice with PBS to remove any residual growth medium.
-
-
Fixation:
-
Incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature to crosslink proteins and preserve cellular morphology.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step allows antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding of antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody to its recommended concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody in a humidified chamber for 1 hour at room temperature. From this step onwards, protect the samples from light to prevent photobleaching.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound secondary antibody.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes to visualize the cell nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., a blue excitation filter for this compound).
-
Experimental Workflow and Signaling Pathway Visualization
To aid in the conceptualization of experimental design, the following diagrams illustrate a typical workflow for indirect immunofluorescence and a generalized signaling pathway that can be investigated using such techniques.
Caption: Workflow for indirect immunofluorescence.
Caption: A generalized kinase signaling cascade.
Conclusion
While Cy2 has historically been a serviceable green fluorophore, the data and market trends clearly indicate that modern dyes like this compound offer substantial advantages. For researchers engaged in sensitive and quantitative fluorescence-based studies, the superior brightness and photostability of this compound are compelling reasons to choose it over the outdated Cy2. The enhanced performance of this compound translates to higher quality data, greater experimental flexibility, and increased confidence in the final results. As the demand for more sophisticated imaging and detection methodologies grows, the adoption of high-performance fluorophores like this compound will be essential for advancing scientific discovery.
References
- 1. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 2. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. Cy2 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
A Researcher's Guide to Validating BP Fluor 488 Labeled Antibodies
For researchers, scientists, and drug development professionals, the validation of fluorescently labeled antibodies is a critical step to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of BP Fluor 488 with other common green-emitting fluorophores, alongside detailed experimental protocols to validate the activity of your labeled antibodies.
This guide will delve into the properties of this compound, comparing it to its main competitors, Alexa Fluor 488 and Fluorescein Isothiocyanate (FITC). We will present key performance indicators in a clear, tabular format and provide step-by-step protocols for common validation assays. Furthermore, visual diagrams generated using Graphviz will illustrate experimental workflows and key biological concepts.
Comparative Analysis of Green-Emitting Fluorophores
This compound is a bright and photostable green fluorescent dye that serves as a direct equivalent to Alexa Fluor 488.[1] It is characterized by multiple negative charges, which can help reduce the aggregation of antibody conjugates.[1] Its absorption and emission spectra are comparable to FITC, making it compatible with standard fluorescein filter sets.[1][2] However, this compound offers significant advantages over FITC, including superior brightness, enhanced photostability, and lower sensitivity to pH changes.[1][2]
| Property | This compound | Alexa Fluor 488 | FITC (Fluorescein Isothiocyanate) |
| Excitation Maximum (nm) | ~495 - 499[3][4][5][6] | ~496[7] | ~495 |
| Emission Maximum (nm) | ~519 - 520[3][4][5][6] | ~519[7] | ~525 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~71,800 - 73,000[3][4][5][6] | ~73,000[8] | ~75,000 |
| Quantum Yield | ~0.91 - 0.92[3][4][5][6] | ~0.92[9] | ~0.92[10] |
| Photostability | High[1][3] | High[2][11][12] | Low |
| Brightness | High[1] | High[11][12] | Moderate[8] |
| pH Sensitivity | Low (stable between pH 4-10)[1][3] | Low (stable between pH 4-10)[2] | High |
The Critical Role of Degree of Labeling (DOL)
The degree of labeling (DOL), or the fluorophore-to-protein (F:P) ratio, is a crucial parameter that can significantly impact the performance of a labeled antibody. An optimal DOL, typically between 2 and 10 for antibodies, is essential for a strong fluorescent signal without compromising antibody function. Over-labeling can lead to fluorescence quenching and may interfere with the antibody's binding affinity. Conversely, under-labeling will result in a weak signal. It is therefore imperative to determine the DOL for each antibody-fluorophore conjugate.
Experimental Protocols for Antibody Validation
The following are detailed protocols for common immunoassays used to validate the performance of fluorescently labeled antibodies. These protocols are designed to facilitate a comparative assessment of different fluorophores.
Immunofluorescence (IF) Staining
This protocol allows for the visualization of the target antigen within fixed cells, providing information on protein localization and the relative performance of different fluorescent labels.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody labeled with this compound, Alexa Fluor 488, or FITC
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (only if the target is intracellular).
-
Rinse the cells three times with PBS.
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Dilute the fluorescently labeled primary antibodies to their optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibodies for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the cells three times with PBS, protecting them from light.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets. Compare the signal intensity, clarity, and photostability of the different fluorophores.
Flow Cytometry
Flow cytometry provides a quantitative measure of the fluorescence intensity of single cells, making it an excellent method for comparing the brightness of different fluorophores.
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Primary antibody labeled with this compound, Alexa Fluor 488, or FITC
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled primary antibodies at their predetermined optimal concentration to the respective tubes. Include an unstained control.
-
Incubate the tubes for 30 minutes on ice, protected from light.
-
Wash the cells twice by adding 2 mL of cold flow cytometry staining buffer and centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer. Compare the mean fluorescence intensity (MFI) of the positive populations for each fluorophore to assess their relative brightness.
Fluorescent Western Blotting
This technique allows for the detection of a target protein in a complex mixture and can be used to assess the specificity and sensitivity of a labeled secondary antibody.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (unlabeled)
-
Secondary antibody labeled with this compound, Alexa Fluor 488, or FITC
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Separate the protein lysate using SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
Image the blot using a fluorescent imaging system. Compare the signal intensity and signal-to-noise ratio for each labeled secondary antibody.
Visualizing Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for validating fluorescently labeled antibodies.
Caption: Schematic of a this compound labeled antibody binding to its antigen.
Caption: Decision tree for selecting a green fluorescent dye.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 5. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 6. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. stressmarq.com [stressmarq.com]
- 11. optolongfilter.com [optolongfilter.com]
- 12. chem.uci.edu [chem.uci.edu]
BP Fluor 488: A Comparative Guide to Spectral Overlap
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based applications, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of BP Fluor 488 with other commonly used green fluorophores—Alexa Fluor 488, FITC, and GFP—with a specific focus on spectral overlap. Understanding the degree of spectral bleed-through is critical for designing multicolor experiments and ensuring data integrity.
Spectral Properties Comparison
The spectral characteristics of a fluorophore are the primary determinants of its suitability for a given application and its potential for spectral overlap with other dyes. The following table summarizes the key spectral properties of this compound and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 495 - 499[1][2][3] | 519 - 520[1][2][3] | ~71,800 | ~0.91 |
| Alexa Fluor 488 | 495 - 499[4][5] | 519 - 520[4][5] | ~71,000[6][7] | ~0.92[6] |
| FITC | 490 - 495[8][9][10] | 516 - 525[8][9][10][11] | ~73,000 - 75,000[10][11] | ~0.5 - 0.92[10][11] |
| GFP (EGFP) | ~488[12] | ~509[12] | ~56,000[13] | ~0.60[12] |
As the data indicates, this compound, Alexa Fluor 488, and FITC exhibit highly similar excitation and emission spectra, making them prone to significant spectral overlap when used in the same experiment. GFP, while also a green fluorescent protein, has a slightly blue-shifted emission peak compared to the other three, which can reduce but not eliminate spectral bleed-through.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This "bleed-through" or "spillover" can lead to false-positive signals and inaccurate quantification in multicolor fluorescence experiments. The degree of spectral overlap is influenced by the specific fluorophores used, the instrument's filter sets, and detector sensitivity.
The following diagram illustrates the concept of spectral overlap between two fluorophores.
References
- 1. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 2. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorophores [microscopy.unc.edu]
- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 13. FluoroFinder [app.fluorofinder.com]
Choosing Your Green Light: A Comparative Guide to BP Fluor 488 and DyLight 488
For researchers, scientists, and drug development professionals working in fluorescence-based applications, the selection of the right fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of choices in the green spectrum, BP Fluor 488 and DyLight 488 are two prominent fluorescent dyes. This guide provides an objective comparison of their performance characteristics, supported by available data, to aid in the selection process for applications such as fluorescence microscopy, flow cytometry, and western blotting.
Photophysical and Performance Characteristics: A Head-to-Head Comparison
A summary of the key quantitative data for this compound and DyLight 488 is presented below, allowing for a direct comparison of their photophysical properties.
| Property | This compound | DyLight 488 |
| Maximum Excitation (nm) | ~499[1][2][3][4][5][6][7] | ~493[8][9][10] |
| Maximum Emission (nm) | ~520[1][2][3][4][5][6][7] | ~518[8][9][10] |
| Quantum Yield | 0.91 - 0.92[5][6][7][11][12] | Not explicitly stated in search results |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~71,800 - 73,000[5][6][7][11] | ~70,000[9][10][13] |
| pH Stability | Stable over a wide pH range (pH 4-10)[2][11][12][14][15] | Stable over a wide pH range (pH 4-9)[8][16][17] |
| Photostability | High[2][11][12][15] | High, exceptional resistance to photobleaching[8][16][17] |
| Brightness | High[2][15] | High fluorescence intensity[8][16][17] |
| Water Solubility | High[12][14] | High, allows for high dye-to-protein ratio[16][17] |
Key Observations:
Both this compound and DyLight 488 exhibit very similar spectral characteristics, with excitation and emission maxima falling within the range of standard 488 nm laser lines and corresponding filter sets. This makes them largely interchangeable in terms of instrumentation setup.
This compound boasts a very high reported quantum yield of up to 0.92, indicating a high efficiency of converting absorbed light into emitted fluorescence. While a specific quantum yield for DyLight 488 was not found in the provided search results, it is consistently described as having high fluorescence intensity and brightness.
Both dyes are noted for their high photostability and stability over a broad pH range, which are crucial properties for demanding imaging experiments and for ensuring consistent performance in various buffer systems.
Experimental Protocol: Immunofluorescence Staining
The following is a representative protocol for immunofluorescence staining of cultured cells using either this compound or DyLight 488 conjugated secondary antibodies. Note that optimization of antibody concentrations and incubation times is recommended for specific targets and cell types.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target of interest)
-
Secondary Antibody conjugated with this compound or DyLight 488
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Wash the cells three times with PBS.
-
Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound or DyLight 488 conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect the antibody from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for the 488 nm spectrum (e.g., a standard FITC filter set).
-
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of fluorescence, the following diagrams are provided.
Conclusion
Both this compound and DyLight 488 are high-performance green fluorescent dyes well-suited for a variety of biological imaging and detection applications. Their similar spectral properties make them compatible with common instrumentation. The choice between them may come down to specific experimental needs, availability, and cost. This compound has a well-documented high quantum yield. DyLight 488 is marketed with an emphasis on its exceptional photostability and brightness. For most standard applications, either dye is expected to provide excellent results. Researchers are encouraged to perform their own optimizations to determine the most suitable fluorophore for their specific experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Hydrazide, Alexa Fluor 488 hydrazide equivalent, 2500973-94-2 | BroadPharm [broadpharm.com]
- 5. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 6. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 7. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. stressmarq.com [stressmarq.com]
- 11. This compound amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 12. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. This compound tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Thermo Scientific DyLight 488 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
BP Fluor 488 for STORM Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality Stochastic Optical Reconstruction Microscopy (STORM) images. This guide provides an objective comparison of BP Fluor 488's performance for STORM imaging against other common alternatives in the green-yellow spectral range: Alexa Fluor 488, Atto 488, and Cy2. The information presented is based on available experimental data to aid in the selection of the most suitable fluorophore for your research needs.
Performance Comparison of Fluorophores for STORM
The effectiveness of a fluorophore in STORM imaging is determined by several key photophysical parameters. These include a high photon yield per switching event for precise localization, a low on-off duty cycle to ensure sparse activation of molecules, and high photostability to allow for the collection of a sufficient number of switching events for image reconstruction.
Based on available data, Atto 488 and Alexa Fluor 488 are considered high-performance dyes for STORM imaging in the 488 nm excitation range.[1][2] this compound is marketed as an equivalent to Alexa Fluor 488, exhibiting high fluorescence intensity and photostability.[3][4] However, independent, peer-reviewed data on the performance of this compound specifically in STORM imaging is currently limited. Therefore, the quantitative data for Alexa Fluor 488 is presented here as a proxy for this compound, a claim that should be experimentally verified for specific applications. Cy2 has been reported to be less photostable and is generally not recommended for STORM imaging.[3][5]
The following table summarizes the key performance metrics for these dyes based on published experimental data.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photon Yield (photons/event) | On-Off Duty Cycle | Key Characteristics for STORM |
| This compound | 499[3] | 520[3] | No independent data available (Manufacturer claims high quantum yield) | No independent data available | Marketed as an Alexa Fluor 488 equivalent with high photostability.[3][4] |
| Alexa Fluor 488 | 495[1] | 519[1] | ~1193[1] | Low | High-performance dye for STORM, good photon yield and low duty cycle.[1][2] |
| Atto 488 | 501[1] | 523[1] | ~1341[1] | Low | Considered one of the highest performing dyes for 488nm-excitable STORM.[1][6] |
| Cy2 | 489[5] | 506[5] | Not reported for STORM | Not reported for STORM | Generally poor performance and photostability in STORM; not recommended.[1] |
Experimental Methodologies
The data presented for Alexa Fluor 488 and Atto 488 is derived from studies employing standard STORM imaging protocols. A typical experimental workflow is outlined below.
Key Experimental Protocol: dSTORM Imaging of Microtubules
This protocol is a generalized representation based on common practices in the field.
-
Sample Preparation:
-
Cells (e.g., BS-C-1) are cultured on coverslips.
-
Fixation is performed using a solution of paraformaldehyde and glutaraldehyde.
-
The sample is permeabilized with a detergent like Triton X-100.
-
Immunostaining is carried out using a primary antibody against the target (e.g., α-tubulin) followed by a secondary antibody conjugated to the fluorophore of interest (e.g., Alexa Fluor 488).
-
-
Imaging Buffer Preparation:
-
A standard STORM imaging buffer is prepared containing an enzymatic oxygen scavenging system (GLOX) and a thiol, such as mercaptoethylamine (MEA).[1]
-
The buffer composition is critical for inducing the photoswitching of the fluorophores. For Alexa Fluor 488 and Atto 488, a buffer containing MEA is often preferred.[1]
-
-
STORM Imaging:
-
The coverslip with the labeled sample is mounted on a microscope equipped for total internal reflection fluorescence (TIRF) imaging.
-
A high-power 488 nm laser is used to excite the fluorophores and induce their transition into a dark state.
-
A low-power 405 nm laser can be used to reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.
-
A series of thousands of images (frames) are acquired with a sensitive EMCCD camera.
-
-
Data Analysis and Image Reconstruction:
-
Each frame in the acquired image series is analyzed to identify and localize the center of the point spread function (PSF) of individual fluorescent molecules with sub-pixel accuracy.
-
The localizations from all frames are then compiled to reconstruct a super-resolution STORM image of the underlying structure.
-
Visualizing the STORM Workflow
The following diagrams illustrate the fundamental principles and workflows involved in a typical STORM experiment.
Conclusion
For researchers seeking a reliable fluorophore for STORM imaging in the 488 nm range, Atto 488 and Alexa Fluor 488 have demonstrated excellent performance with high photon yields and low on-off duty cycles, critical for achieving high-resolution images. While This compound is presented as a cost-effective equivalent to Alexa Fluor 488, there is a current lack of independent, peer-reviewed data to confirm its performance in the specific context of STORM imaging. Therefore, while it may be a suitable alternative, direct experimental validation is highly recommended. Cy2 is generally not a suitable candidate for STORM due to its lower photostability. The selection of the appropriate dye will ultimately depend on the specific experimental requirements, including the desired resolution, and the available imaging setup.
References
- 1. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microscopyu.com [microscopyu.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Degree of Labeling for BP Fluor™ 488 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays, the precise characterization of fluorescently labeled conjugates is paramount. The degree of labeling (DOL), or the molar ratio of fluorophore to protein, is a critical parameter that directly influences the brightness and functionality of the conjugate. This guide provides a comprehensive comparison of BP Fluor™ 488, a bright and photostable green fluorescent dye, with other common alternatives, and details the experimental protocols for accurately determining the DOL.
BP Fluor™ 488 is a sulfonate-modified rhodamine dye designed for the 488 nm argon laser line, making it a suitable alternative to other green fluorescent dyes such as Alexa Fluor® 488 and fluorescein isothiocyanate (FITC).[1][2] It boasts a high fluorescence quantum yield and photostability, and its fluorescence is less sensitive to pH changes between pH 4 and 10 compared to FITC.[1][3] These characteristics make it well-suited for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][2][3][4][5][6][7][8]
Performance Characteristics and Comparison
A key advantage of BP Fluor™ 488 is its ability to be conjugated to proteins at high molar ratios without significant self-quenching, which can lead to brighter conjugates and more sensitive detection of low-abundance targets.[2] The dye's multiple negative charges also help to reduce the aggregation of conjugates, a common issue in biological applications.[1]
For optimal performance in most applications, a DOL range of 4 to 9 molecules of BP Fluor™ 488 per antibody is recommended.[1] However, the ideal DOL can vary depending on the specific protein and application, and it is crucial to experimentally determine the optimal ratio.[9] Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling will result in a weaker signal.[10]
| Property | BP Fluor™ 488 | Alexa Fluor® 488 | FITC (Fluorescein) |
| Excitation Maximum (nm) | ~493 - 499[1][2][4][5][6][7] | ~496[11] | ~494[12] |
| Emission Maximum (nm) | ~519 - 520[1][2][4][5][6][7] | ~519[11] | ~519[1] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~71,800 - 73,000[4][5][6][7] | ~71,000[11] | ~68,000[12] |
| Quantum Yield | ~0.92[4][5][6][7] | ~0.92[11] | Not specified |
| Photostability | High[1] | High[13] | Moderate[1] |
| pH Sensitivity | Low (stable between pH 4-10)[1][3] | Low[14] | High |
| Brightness | High[1] | High[15] | Moderate[1] |
Experimental Protocol: Determining the Degree of Labeling (DOL)
The following protocol outlines the spectrophotometric method for determining the DOL of an antibody conjugated with BP Fluor™ 488. This procedure is also applicable to other fluorescent dyes with known molar extinction coefficients.
I. Materials and Equipment
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Purified fluorescently labeled antibody conjugate
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS)
II. Procedure
-
Purification of the Conjugate: It is essential to remove all non-conjugated dye from the labeled antibody. This can be achieved through methods such as dialysis or gel filtration.[9][10][12]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorption wavelength (λₘₐₓ) of the dye. For BP Fluor™ 488, this is approximately 495 nm (A₄₉₅).[1][4]
-
Note: If the absorbance reading is greater than 2.0, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.[9][12]
-
-
Calculations:
-
Correction Factor (CF): Fluorescent dyes also absorb light at 280 nm, so a correction factor is needed to determine the accurate protein concentration. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.
-
Protein Concentration: The concentration of the antibody in the conjugate solution can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_dye_max × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_dye_max is the absorbance of the conjugate at the dye's λₘₐₓ.
-
CF is the correction factor for the dye at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[9]
-
-
Dye Concentration: The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_dye_max / ε_dye where:
-
A_dye_max is the absorbance of the conjugate at the dye's λₘₐₓ.
-
ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ (for BP Fluor™ 488, this is approximately 71,800 M⁻¹cm⁻¹).[4]
-
-
Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Logical Workflow for Assessing DOL
Caption: Workflow for determining the Degree of Labeling (DOL).
Signaling Pathway Example: Immunofluorescence Staining
Fluorescently labeled antibodies are instrumental in visualizing specific proteins within cellular signaling pathways. For instance, in the study of a generic receptor tyrosine kinase (RTK) pathway, an antibody conjugated with BP Fluor™ 488 could be used to detect the phosphorylated, active form of a downstream kinase.
Caption: Generic RTK signaling pathway with immunofluorescent detection.
By carefully assessing the degree of labeling, researchers can ensure the quality and consistency of their BP Fluor™ 488 conjugates, leading to more reliable and reproducible results in their downstream applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. This compound acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 5. This compound Alkyne, Alexa Fluor 488 alkyne equivalent, 1006592-47-7 | BroadPharm [broadpharm.com]
- 6. This compound Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 7. This compound Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 8. This compound Hydroxylamine, Alexa Fluor 488 hydroxylamine equivalent | BroadPharm [broadpharm.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
A Researcher's Guide to Fluorescent Reagent Consistency: Evaluating BP Fluor 488 and Alternatives
For researchers, scientists, and drug development professionals, the consistency and reliability of fluorescent reagents are paramount for generating reproducible and accurate experimental data. Lot-to-lot variability in fluorescent dyes can introduce significant artifacts, leading to misinterpretation of results and wasted resources. This guide provides an objective comparison of BP Fluor 488, a fluorescent dye marketed for its low lot-to-lot variability, with its key alternatives: Alexa Fluor 488, DyLight 488, and CF™488A. The comparison is based on available performance data and outlines detailed experimental protocols for in-house validation.
Understanding Lot-to-Lot Variability
Lot-to-lot variability in fluorescently conjugated antibodies and reagents can arise from several factors, including differences in the dye manufacturing process, the efficiency of the conjugation reaction, and the final purification steps. This variability can manifest as differences in fluorescence intensity, spectral properties, and photostability between different batches of the same product.
Performance Comparison of 488 nm Fluorescent Dyes
The selection of a fluorescent dye depends on several key performance indicators. This section provides a comparative summary of this compound and its primary alternatives based on their spectral properties, brightness, and photostability.
| Feature | This compound | Alexa Fluor 488 | DyLight 488 | CF™488A |
| Excitation Max (nm) | ~499 | ~496 | ~493 | ~490 |
| Emission Max (nm) | ~520 | ~519 | ~518 | ~515 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000 | ~73,000 | ~70,000 | ~70,000 |
| Quantum Yield | ~0.92 | ~0.92[2] | Not readily available | Not readily available |
| Relative Brightness | Claimed to be very bright | Very bright | Bright | At least as bright as Alexa Fluor® 488[3] |
| Photostability | Claimed to be highly photostable | Highly photostable | Highly photostable | Extremely photostable[3] |
Note: Data for this compound is primarily from manufacturer information. Alexa Fluor 488 is often used as a benchmark for high-performance fluorescent dyes. One study found Alexa Fluor 488 to be significantly brighter than DyLight 488 when conjugated to an antibody for in vivo imaging.[4] CF™488A is marketed as having a shorter emission wavelength, which can reduce spectral bleed-through into the red channel.
Experimental Protocols for Reagent Validation
To ensure the consistency and performance of fluorescent reagents, it is crucial to perform in-house validation. The following are detailed protocols for key experiments.
Protocol 1: Assessment of Lot-to-Lot Variability using Flow Cytometry
This protocol allows for the quantitative comparison of different lots of the same fluorescently labeled antibody.
Objective: To quantify the difference in Mean Fluorescence Intensity (MFI) between two or more lots of a fluorescently labeled antibody.
Materials:
-
Cells expressing the target antigen of interest
-
Two or more lots of the fluorescently labeled antibody (e.g., anti-CD8-BP Fluor 488)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA) for blocking
-
Fixation and permeabilization buffers (if required for intracellular targets)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells. Ensure a consistent cell number for each sample.
-
Blocking: Resuspend the cells in a blocking buffer (e.g., PBS with 2% BSA) to prevent non-specific antibody binding. Incubate for 15-30 minutes at 4°C.
-
Antibody Staining: Aliquot the blocked cells into separate tubes. Add the recommended concentration of each antibody lot to the respective tubes. It is critical to use the same antibody concentration for all lots being compared.
-
Incubation: Incubate the cells with the antibodies for 30-60 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer for flow cytometry. Acquire data on a calibrated flow cytometer.
-
Data Analysis: Gate on the cell population of interest. Determine the Mean Fluorescence Intensity (MFI) for the positive population for each antibody lot.
-
Calculate Percent Difference: Calculate the percent difference in MFI between the lots using the following formula: % Difference = (|MFI_LotA - MFI_LotB| / MFI_LotA) * 100
Protocol 2: Determination of Fluorescence Intensity of Dye-Antibody Conjugates
This protocol helps to assess the brightness of different fluorescent dye-antibody conjugates.
Objective: To compare the relative fluorescence intensity of antibodies conjugated to different fluorescent dyes.
Materials:
-
Antibodies conjugated to this compound, Alexa Fluor 488, DyLight 488, and CF™488A
-
Spectrofluorometer
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Determine Protein and Dye Concentration:
-
Measure the absorbance of the antibody-dye conjugate at 280 nm (A280) and at the excitation maximum of the dye (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its extinction coefficient at the A_max.
-
-
Prepare Serial Dilutions: Prepare a series of dilutions of each antibody-dye conjugate in PBS.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the excitation maximum of the dyes (e.g., 488 nm).
-
Record the fluorescence emission spectrum for each dilution.
-
-
Data Analysis:
-
Determine the peak emission intensity for each sample.
-
Plot the fluorescence intensity versus the protein concentration for each dye conjugate.
-
The slope of the linear portion of the curve represents the relative brightness of the conjugate. A steeper slope indicates a brighter conjugate.
-
Protocol 3: Assessment of Photostability
This protocol evaluates the resistance of a fluorescent dye to photobleaching upon continuous exposure to excitation light.
Objective: To compare the photostability of different fluorescent dyes.
Materials:
-
Cells stained with antibodies conjugated to this compound, Alexa Fluor 488, DyLight 488, and CF™488A
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Immersion oil
Procedure:
-
Sample Preparation: Prepare microscope slides with cells stained with the different fluorescently labeled antibodies.
-
Image Acquisition:
-
Locate a field of view with positively stained cells.
-
Using a consistent excitation light intensity and exposure time, acquire a time-lapse series of images of the same field of view. For example, acquire an image every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Select a region of interest (ROI) within a stained cell for each time-lapse series.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
A slower decay in fluorescence intensity indicates higher photostability.
-
Signaling Pathways Amenable to Study with 488 nm Dyes
Fluorescent dyes in the 488 nm excitation range are widely used for immunofluorescence studies of various cellular signaling pathways. Below are examples of key pathways and their visualization using Graphviz.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth, proliferation, and differentiation. Its dysregulation is implicated in many cancers.
STAT1 Signaling Pathway
The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a key component of the cellular response to interferons and is critical for innate immunity.
References
- 1. Lot-to-lot stability of antibody reagents for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Assessing Secondary Antibody Cross-Reactivity with BP Fluor 488
For researchers in immunology, cell biology, and drug development, the specificity of secondary antibodies is paramount for generating reliable data. This guide provides a comparative analysis of the cross-reactivity of secondary antibodies conjugated with the hypothetical BP Fluor 488 against other commonly used fluorophores. We present experimental data, detailed protocols, and visual workflows to assist in making informed decisions for your multiplex immunofluorescence experiments.
Understanding Secondary Antibody Cross-Reactivity
Secondary antibodies are essential tools for detecting primary antibodies in a variety of applications, including immunofluorescence (IF), immunohistochemistry (IHC), and western blotting. Cross-reactivity occurs when a secondary antibody, intended to bind to the immunoglobulin G (IgG) of a specific host species, also binds to the IgG of other species. This non-specific binding can lead to high background noise and false-positive signals, ultimately compromising the validity of experimental results.
For instance, a Goat anti-Mouse IgG secondary antibody should ideally only detect primary antibodies raised in mice. However, if this secondary is not sufficiently cross-adsorbed, it may also bind to endogenous immunoglobulins in the sample tissue or to other primary antibodies from different species in a multiplex experiment, as illustrated below.
Performance Comparison of this compound and Alternatives
To assess the performance of this compound-conjugated secondary antibodies, we present a comparative analysis with other commonly used fluorophores. The data below is a synthesis of typical performance characteristics observed with highly cross-adsorbed secondary antibodies.
| Feature | This compound (Hypothetical) | Alexa Fluor 488 | FITC | DyLight 488 |
| Brightness | Very High | Very High | High | Very High |
| Photostability | High | High | Moderate | High |
| pH Sensitivity | Low | Low | High | Low |
| Cross-Reactivity | Very Low | Very Low | Variable | Very Low |
| Signal-to-Noise Ratio | High | High | Moderate | High |
Note: The performance of any fluorophore-conjugated secondary antibody is highly dependent on the quality of the antibody and the degree of cross-adsorption.
Experimental Protocol: Testing Secondary Antibody Cross-Reactivity
This protocol provides a framework for evaluating the cross-reactivity of a secondary antibody in your specific application.
Objective: To determine the specificity of a Goat anti-Mouse IgG (H+L) secondary antibody conjugated to this compound.
Materials:
-
Tissue sections or cells relevant to your research
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies from various species (e.g., Mouse, Rabbit, Rat)
-
Goat anti-Mouse IgG (H+L) Secondary Antibody, this compound
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Workflow:
The experimental workflow is designed to test for both specific binding and potential cross-reactivity against primary antibodies from different host species.
Safety Operating Guide
Proper Disposal of BP Fluor 488: A Guide for Laboratory Professionals
Researchers and laboratory personnel must adhere to strict safety and environmental regulations when disposing of fluorescent dyes like BP Fluor 488. As a chemical substance, its disposal is governed by institutional and governmental hazardous waste protocols. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Immediate Safety and Disposal Plan
Proper disposal of this compound is not merely a suggestion but a mandatory practice to prevent environmental contamination and ensure workplace safety. Fluorescent dyes are often categorized as chemical waste and require specific handling procedures. Under no circumstances should this compound or solutions containing it be poured down the drain.[1][2][3] All waste containing this dye must be collected and disposed of through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4][5]
Personal Protective Equipment (PPE)
When handling this compound, especially during waste collection and disposal, appropriate personal protective equipment must be worn.
| PPE Category | Specific Item |
| Hand Protection | Nitrile gloves |
| Eye Protection | Safety glasses or goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
-
Waste Segregation: Isolate all materials contaminated with this compound. This includes, but is not limited to:
-
Stock solutions and dilutions of the dye.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Solvents and buffers used in experiments with the dye.
-
Gels and other solid matrices containing the dye.[4]
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[2][5] The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any other chemical constituents.
-
Solid Waste: Place all contaminated solid waste, such as gels, gloves, and paper towels, into a separate, clearly labeled hazardous waste container.[4]
-
-
Labeling: Ensure all waste containers are accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: this compound.
-
The concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][5] This area should be away from general lab traffic and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste containers. Follow their specific procedures for requesting a pickup.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling BP Fluor 488
This guide provides immediate safety, handling, and disposal protocols for BP Fluor 488, a bright, green-fluorescent dye. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and prevent contamination.
Core Safety and Handling Precautions
This compound and similar fluorescent dyes may cause skin and eye irritation upon contact.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory. Handle the dye in a designated area, away from general laboratory traffic, to minimize the risk of spills and cross-contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on general laboratory safety standards and information from similar fluorescent dyes.[4][5][6]
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[4][5] | To protect eyes from splashes of the dye solution. |
| Face shield (in addition to goggles).[4] | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable nitrile gloves.[5] | To prevent skin contact with the dye. It is advisable to wear two pairs of gloves (double-gloving). |
| Body Protection | Laboratory coat.[4][5] | To protect skin and clothing from spills. |
| Closed-toe shoes.[4][5] | To protect feet from spills and falling objects. | |
| Long pants.[5] | To ensure full leg coverage. | |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Use in a chemical fume hood if creating aerosols or handling large quantities. |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store this compound at -20°C, protected from light, as recommended for many fluorescent dyes.[7][8]
Preparation of Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Work in a chemical fume hood or a designated containment area.
-
Wear all required PPE as listed in the table above.
-
Use a solvent such as DMSO or DMF to dissolve the dye, as they are common solvents for similar dyes.[7][8]
-
Prepare the stock solution at a desired concentration. For example, a 10 mM stock solution is common.
-
Cap the vial tightly and label it clearly with the name of the dye, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C, protected from light.
Labeling Reaction:
-
Follow the specific protocol for your protein or molecule of interest. The reactive forms of this compound, such as NHS esters or maleimides, will have specific buffer and pH requirements.
-
Perform all steps of the labeling reaction in a designated area, wearing appropriate PPE.
Purification of the Conjugate:
-
Separate the labeled conjugate from the unreacted dye using an appropriate method, such as size exclusion chromatography or dialysis.
-
Handle all purification materials that come into contact with the dye as potentially contaminated.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing the dye in a labeled hazardous waste container. Do not pour down the drain. Organic solvent waste containing the dye should be collected in a separate, appropriately labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. abpbio.com [abpbio.com]
- 3. mblbio.com [mblbio.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. This compound Hydrazide, Alexa Fluor 488 hydrazide equivalent, 2500973-94-2 | BroadPharm [broadpharm.com]
- 8. This compound Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
